2-Bromo-6-methyl-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRVPXLHHOEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540250 | |
| Record name | 2-Bromo-6-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-46-2 | |
| Record name | 2-Bromo-6-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-methyl-4-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a plausible and detailed multi-step synthetic pathway, including experimental protocols for each stage. Furthermore, it presents a thorough characterization profile of the target molecule, compiling available and predicted analytical data. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Substituted pyridines are a cornerstone of modern chemical research, with broad applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a versatile intermediate, offering multiple reaction sites for further chemical transformations. The presence of a bromo group allows for cross-coupling reactions, while the nitro group can be reduced to an amine, opening avenues for amide bond formation and other derivatizations. This guide details a reliable synthetic route to this valuable compound and its comprehensive characterization.
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from the commercially available 2-bromo-6-methylpyridine. The proposed synthetic route is as follows:
-
N-Oxidation: The pyridine nitrogen of 2-bromo-6-methylpyridine is first oxidized to form the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution.
-
Nitration: The resulting N-oxide undergoes regioselective nitration at the 4-position. The N-oxide group directs the incoming nitro group to this position.
-
Deoxygenation: The final step involves the removal of the N-oxide group to yield the target compound, this compound.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine N-oxide
Materials:
-
2-Bromo-6-methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure using m-CPBA:
-
In a round-bottom flask, dissolve 2-bromo-6-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-oxide.
Step 2: Synthesis of this compound N-oxide
Materials:
-
2-Bromo-6-methylpyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flask cooled in an ice bath, slowly add fuming nitric acid (5 eq) to concentrated sulfuric acid (6 eq) with stirring.
-
To a separate reaction vessel, add 2-Bromo-6-methylpyridine N-oxide (1.0 eq).
-
Slowly add the prepared nitrating mixture to the N-oxide, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of this compound
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound N-oxide (1.0 eq) in anhydrous chloroform.
-
Slowly add phosphorus trichloride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the solution to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous phase with chloroform.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
The following tables summarize the key physical and predicted spectral data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 97944-46-2 | |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Boiling Point | 295.5 ± 35.0 °C at 760 mmHg | [2] |
| Purity | Typically >97% | |
| Storage | 2-8°C, under inert gas |
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely available in the public domain, the following data can be predicted based on its structure and comparison with similar compounds.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | ~8.0 - 8.2 | Singlet (s) |
| H-5 | ~7.8 - 8.0 | Singlet (s) |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~142 - 145 |
| C-3 | ~125 - 128 |
| C-4 | ~150 - 153 |
| C-5 | ~120 - 123 |
| C-6 | ~160 - 163 |
| -CH₃ | ~24 - 26 |
Predicted FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 2980 - 2850 |
| C=C, C=N (aromatic) | 1600 - 1450 |
| NO₂ (asymmetric stretch) | 1550 - 1510 |
| NO₂ (symmetric stretch) | 1360 - 1320 |
| C-Br | 700 - 550 |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 217/219 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 187/189 | [M - NO]⁺ |
| 171/173 | [M - NO₂]⁺ |
| 138 | [M - Br]⁺ |
| 92 | [M - Br - NO₂]⁺ |
Safety Information
This compound should be handled with care in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, and if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is based on established and reliable chemical transformations. The compiled characterization data, including both physical properties and predicted spectral information, will aid researchers in confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for chemists in academia and industry, facilitating the accessibility and utilization of this important chemical intermediate.
References
synthesis of 2-Bromo-6-methyl-4-nitropyridine from 2-amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-6-methyl-4-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available 2-amino-6-methylpyridine. The synthesis involves a multi-step process, including a Sandmeyer-type bromination, N-oxidation, nitration, and a final deoxygenation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility.
Overall Synthetic Pathway
The synthesis of this compound from 2-amino-6-methylpyridine is accomplished through a four-step reaction sequence. The initial bromination of the starting material is followed by the introduction of an N-oxide, which directs the subsequent nitration to the 4-position. The final step involves the removal of the N-oxide to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This initial step involves the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine via a Sandmeyer-type reaction.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 2-Bromo-6-methylpyridine.
Methodology:
In a 1-liter round-bottom flask, 31 g (286.6 mmol) of 2-amino-6-methylpyridine is added to 170 mL of 48% hydrobromic acid at room temperature. The mixture is then cooled to approximately -10°C in a freezing mixture. Subsequently, 40 mL of bromine is added dropwise over 40 minutes with continuous stirring, maintaining the temperature at -5°C. The resulting orange-colored mixture is stirred for an additional 1.5 hours at the same temperature.
A solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water is then added dropwise, ensuring the temperature is maintained at -10°C, followed by stirring for another 1.5 hours. A pre-cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water is added dropwise to the reaction mixture, with careful temperature control to keep it below 0°C. The reaction is then allowed to slowly warm to room temperature.
The product is extracted with diethyl ether (8 x 200 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-6-methylpyridine.
Step 2: Synthesis of 2-Bromo-6-methylpyridine-N-oxide
This step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Methodology:
In a suitable reaction vessel, 2-bromo-6-methylpyridine (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform. To this solution, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-6-methylpyridine-N-oxide.
Step 3: Synthesis of this compound-N-oxide
The N-oxide intermediate is nitrated at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid.
Methodology:
2-Bromo-6-methylpyridine-N-oxide (1 equivalent) is dissolved in concentrated sulfuric acid and the solution is cooled to 0°C. Fuming nitric acid (5 equivalents) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90°C for 2 hours. The reaction is subsequently cooled in an ice bath and the pH is carefully adjusted to 10 with a 2 M aqueous sodium carbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give this compound-N-oxide.[1]
Step 4: Synthesis of this compound
The final step is the deoxygenation of the N-oxide to yield the target product.
Methodology:
This compound-N-oxide (1 equivalent) is dissolved in a suitable solvent such as chloroform or dichloromethane. To this solution, phosphorus trichloride (PCl₃) (1.2 to 1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Quantitative Data for the Synthesis of 2-Bromo-6-methylpyridine
| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 2-Amino-6-methylpyridine (31 g) | 48% HBr (170 mL) | Br₂ (40 mL) | NaNO₂ (55 g) | -10 to 0 | ~3.5 | 2-Bromo-6-methylpyridine | ~95 |
Table 2: Summary of Reagents and Conditions for Subsequent Steps
| Step | Starting Material | Key Reagents | Solvent | Temperature |
| 2: N-Oxidation | 2-Bromo-6-methylpyridine | m-CPBA | Dichloromethane | 0°C to RT |
| 3: Nitration | 2-Bromo-6-methylpyridine-N-oxide | Fuming HNO₃, H₂SO₄ | - | 0°C to 90°C |
| 4: Deoxygenation | This compound-N-oxide | PCl₃ | Dichloromethane | 0°C to RT |
Note: Yields for steps 2, 3, and 4 are dependent on the specific reaction scale and purification methods and should be optimized accordingly.
Conclusion
The synthesis of this compound from 2-amino-6-methylpyridine is a robust multi-step process that provides access to a key building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The protocols detailed in this guide, based on established chemical transformations, offer a reproducible pathway for the laboratory-scale synthesis of this important intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to the Electrophilic Nitration of 2-Bromo-6-Methylpyridine
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-bromo-6-methylpyridine, a key reaction for the synthesis of functionalized pyridine derivatives used in pharmaceutical and materials science research. This document outlines the theoretical principles governing the reaction's regioselectivity, a plausible reaction mechanism, and a detailed, representative experimental protocol.
Introduction and Regioselectivity Analysis
The electrophilic aromatic substitution (EAS) of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. The pyridine ring is inherently electron-deficient compared to benzene, rendering it less reactive towards electrophiles. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions.
In the case of 2-bromo-6-methylpyridine, the regiochemical outcome of electrophilic nitration is dictated by the interplay of the directing effects of the bromo and methyl substituents, as well as the inherent reactivity of the pyridine nucleus.
-
Pyridine Nitrogen: As an electron-withdrawing group, the nitrogen atom directs incoming electrophiles to the meta-positions (C3 and C5).
-
Bromo Group (at C2): The bromine atom is an electron-withdrawing group via its inductive effect (-I), further deactivating the ring. However, through its mesomeric effect (+M), it can donate lone pair electron density, directing electrophiles to the ortho and para positions. In the context of the 2-position, this would direct to C3 (ortho) and C5 (para). Generally, for 2-halopyridines, electrophilic attack is disfavored but tends to occur at the C5 position.
-
Methyl Group (at C6): The methyl group is an electron-donating group through its inductive effect (+I), activating the ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions, which in this case are C5 and C3, respectively.
Considering these combined effects, electrophilic attack is most likely to occur at the C3 and C5 positions, with the C4 position being the least favored. The precise regioselectivity will depend on the specific reaction conditions, but it is reasonable to predict the formation of a mixture of 2-bromo-6-methyl-3-nitropyridine and 2-bromo-6-methyl-5-nitropyridine. The formation of 2-bromo-6-methyl-4-nitropyridine is also a possibility, although likely as a minor product.
Predicted Reaction Mechanism
The electrophilic nitration of 2-bromo-6-methylpyridine is expected to proceed through a classical electrophilic aromatic substitution mechanism. The reaction involves the initial generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This is followed by the nucleophilic attack of the pyridine ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Finally, deprotonation of the sigma complex restores the aromaticity of the pyridine ring, yielding the nitrated product.
Caption: General mechanism for the electrophilic nitration of 2-bromo-6-methylpyridine.
Experimental Protocol
Reagents and Conditions
| Parameter | Value/Range | Notes |
| Starting Material | 2-Bromo-6-methylpyridine | --- |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | A slight excess is typically used. |
| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acts as a solvent and promotes the formation of the nitronium ion. |
| Molar Ratio (HNO₃ : Starting Material) | 1.1 - 1.5 : 1 | To be optimized based on reaction monitoring. |
| Reaction Temperature | -10 °C to 0 °C | Low temperature is crucial to control the exothermic reaction and minimize side products. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Quenching with ice, neutralization, and extraction | Standard procedure for acid-catalyzed reactions. |
| Purification | Column chromatography or recrystallization | Depending on the nature of the product mixture. |
Detailed Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to -10 °C in an ice-salt bath. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature remains below 0 °C.
-
Addition of Substrate: Dissolve 2-bromo-6-methylpyridine in a minimal amount of concentrated sulfuric acid in a separate flask and cool the solution to 0 °C. Add this solution dropwise to the pre-cooled nitrating mixture over a period of 30-60 minutes, maintaining the internal temperature at or below 0 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization and Extraction: Allow the ice to melt completely. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Be cautious as this will generate gas. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to isolate the different isomers.
-
Characterization: Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Experimental Workflow
Caption: A representative experimental workflow for the nitration of 2-bromo-6-methylpyridine.
Data Presentation
As no specific experimental data for the direct nitration of 2-bromo-6-methylpyridine has been found in the surveyed literature, the following table presents the predicted products. The yields and regioselectivity would need to be determined empirically.
| Product | Structure | Predicted Regioselectivity |
| 2-Bromo-6-methyl-3-nitropyridine | Br-C1=C(N(=O)=O)C=C(C)N=C1 | Major/Minor Isomer |
| 2-Bromo-6-methyl-5-nitropyridine | Br-C1=C(C)N=CC(N(=O)=O)=C1 | Major/Minor Isomer |
| This compound | Br-C1=C(C)N=C(N(=O)=O)C=C1 | Minor/Trace Isomer |
Conclusion
physical and chemical properties of 2-Bromo-6-methyl-4-nitropyridine
An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1] With the chemical formula C₆H₅BrN₂O₂, it belongs to the substituted pyridine family.[2][3] Its molecular structure, featuring a pyridine ring functionalized with a bromo, a methyl, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. Specifically, its reactive bromo and nitro groups are key to its utility in developing compounds with potential biological activity for pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, safety information, and representative experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| Appearance | Light yellow to Yellow Powder or Crystals | [1] |
| Density | 1.7±0.1 g/cm³ | [2] |
| Boiling Point | 295.5±35.0 °C at 760 mmHg | [1][2] |
| Flash Point | 132.5±25.9 °C | [2] |
| LogP | 1.39 | [2] |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C | [2] |
| Polar Surface Area | 58.71 Ų | [2][3] |
| CAS Number | 97944-46-2 | [2][3] |
| MDL Number | MFCD11046317 | [1] |
Spectroscopic Data
While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of its spectral characteristics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its identity and purity. For researchers requiring spectral data, several suppliers offer access to NMR, HPLC, and LC-MS results for this compound.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts will be influenced by the electronic effects of the bromo, nitro, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the single carbon of the methyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Representative Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of substituted bromopyridines, which can be adapted for this compound.
Synthesis via Sandmeyer-type Reaction
The synthesis of bromopyridines often involves the diazotization of an corresponding aminopyridine followed by a Sandmeyer reaction. The following is a representative protocol adapted from the synthesis of a similar compound.[6]
Objective: To synthesize a brominated methyl-nitropyridine from its amino precursor.
Materials & Equipment:
-
2-Amino-6-methyl-4-nitropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirring and cooling capabilities (ice-salt bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-amino-6-methyl-4-nitropyridine (1.0 eq) in 48% hydrobromic acid within a suitable reaction vessel.
-
Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath, with vigorous stirring.
-
Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Continue stirring for an additional 30 minutes at this temperature after the addition is complete.
-
Work-up: Slowly allow the reaction temperature to rise to 20 °C.
-
Neutralization: Adjust the pH of the solution to approximately 9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS#:97944-46-2 | Chemsrc [chemsrc.com]
- 3. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 97944-46-2|this compound|BLD Pharm [bldpharm.com]
- 5. 97944-46-2 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine
CAS Number: 97944-46-2
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-6-methyl-4-nitropyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a functionalized pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on a pyridine ring, offering multiple reactive sites for the construction of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97944-46-2 | PubChem[1] |
| Molecular Formula | C₆H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Physical Form | Light yellow to yellow powder or crystals | MySkinRecipes[2] |
| Melting Point | 50-52 °C | |
| Boiling Point (Predicted) | 295.5 ± 35.0 °C at 760 mmHg | MySkinRecipes[2] |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage Conditions | 2-8°C, under an inert atmosphere | Sigma-Aldrich |
Table 2: Spectroscopic Data (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (position 3) | ~8.1 | s |
| Pyridine-H (position 5) | ~7.9 | s |
| Methyl-H | ~2.6 | s |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| C2 (C-Br) | ~142 |
| C6 (C-CH₃) | ~160 |
| C4 (C-NO₂) | ~150 |
| C3 | ~120 |
| C5 | ~118 |
| CH₃ | ~25 |
Synthesis and Experimental Protocols
A plausible and commonly employed strategy for the synthesis of 2-bromo-4-nitropyridine derivatives involves the nitration of the corresponding 2-bromopyridine-N-oxide, followed by deoxygenation. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 2-Bromo-6-methylpyridine-N-oxide (Adapted)
This protocol is adapted from the nitration of 5-bromo-2-methylpyridine 1-oxide and should be optimized for the target substrate.[3]
Materials:
-
2-Bromo-6-methylpyridine-N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-methylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (6.0 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (5.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly neutralize it to a pH of 10 by adding a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound-N-oxide.
-
The subsequent deoxygenation step can be performed using a reagent such as phosphorus trichloride (PCl₃) to afford the final product.
Chemical Reactivity and Applications in Drug Discovery
The presence of the bromine atom at the 2-position and the electron-withdrawing nitro group at the 4-position makes this compound a valuable substrate for various cross-coupling and nucleophilic substitution reactions. These reactions are instrumental in the synthesis of highly functionalized pyridine derivatives, which are common scaffolds in many biologically active compounds, particularly kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a generalized protocol and requires optimization for specific substrates.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in a large number of approved kinase inhibitors. The nitrogen atom of the pyridine ring often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a further point of diversification for building complex molecular architectures.
Caption: Workflow for kinase inhibitor synthesis.
Illustrative Signaling Pathway and Screening Workflow
The development of kinase inhibitors from building blocks like this compound typically involves synthesis, in vitro screening, and subsequent optimization.
Representative Kinase Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The diagram below illustrates a simplified version of this pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
General Workflow for Kinase Inhibitor Screening
The process of identifying a lead compound from a library of synthesized molecules involves several stages of in vitro assays.
Caption: Workflow for kinase inhibitor screening.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: PubChem[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules. For researchers in drug discovery, this compound offers a versatile scaffold for the generation of compound libraries for screening against various biological targets, particularly protein kinases. The synthetic methodologies and potential applications outlined in this guide provide a solid foundation for its use in research and development.
References
- 1. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Bromo-6-methyl-4-nitropyridine: A Technical Guide for Researchers
Abstract
This technical guide addresses the solubility of 2-Bromo-6-methyl-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. A review of scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it offers detailed, standardized experimental protocols for researchers to quantitatively determine the solubility via the isothermal equilibrium method, coupled with gravimetric or HPLC-based concentration analysis. Visual workflows for experimental determination and solvent selection are also presented to aid researchers in their laboratory work.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal and process chemistry. Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physicochemical properties, chief among them being solubility. Solubility data is critical for reaction optimization, solvent selection, purification via crystallization, and formulation development.
Despite its importance, publicly available quantitative data on the solubility of this compound in various organic solvents is scarce. This guide is intended for researchers, scientists, and drug development professionals, providing a predictive analysis of solubility and the necessary experimental protocols to generate precise, quantitative data.
Molecular Structure and Predicted Solubility
The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like."[1] The structure of this compound features several functional groups that influence its polarity and potential for intermolecular interactions:
-
Pyridine Ring: The nitrogen atom in the heterocyclic ring is electronegative, making the ring polar.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.
-
Bromo Group (-Br): An electronegative atom that contributes to the molecule's polarity.
-
Methyl Group (-CH₃): A nonpolar, alkyl group.
The combination of the polar pyridine ring, nitro group, and bromo group suggests that this compound is a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The polar nature and hydrogen-bond-donating capability of these solvents should effectively solvate the polar functional groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The high polarity and dipole moments of these solvents can engage in strong dipole-dipole interactions with the solute, leading to good solvation. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant difference in polarity between the solute and these solvents will likely result in poor solvation and, consequently, low solubility. |
Note: This table presents predictions based on chemical principles. Experimental verification is essential for quantitative assessment.
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the true (thermodynamic) solubility of a compound is the isothermal equilibrium (or shake-flask) method .[2][3] This method ensures that a saturated solution is in equilibrium with the solid phase. The concentration of the resulting saturated solution can then be determined using various analytical techniques.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)
-
Volumetric flasks and pipettes
-
Analysis equipment: Gravimetric (evaporating dish, oven, desiccator) or HPLC-UV system
Methodology: Isothermal Equilibrium
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is confirmed by the presence of undissolved solid throughout the experiment.
-
Solvent Addition: Add a precisely known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The time required should be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) and ensuring the concentration no longer changes.[2][4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, tared volumetric flask to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.[5]
-
Dilution (if necessary): Dilute the filtered sample to a known volume with the same solvent if the concentration is too high for the chosen analytical method.
Figure 1. General workflow for the experimental determination of solubility.
Concentration Analysis Methods
This is a simple and direct method for determining the concentration of a non-volatile solute.[6][7]
-
Weighing: Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a fume hood.
-
Drying: Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[8]
-
Calculation: The mass of the dissolved solid is the final weight of the dish with residue minus the initial weight of the empty dish. Solubility can then be expressed in units such as grams per 100 mL ( g/100 mL).
HPLC is a highly sensitive and specific method, particularly useful for lower solubility compounds or when impurities might be present.[9][10]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the filtered (and diluted, if applicable) sample solution into the HPLC system.
-
Calculation: Determine the concentration of the sample from its peak area using the calibration curve. Account for any dilution factors to calculate the concentration of the original saturated solution.
Logical Workflow for Solvent Selection
Choosing the right solvent is crucial for processes like chemical reactions or recrystallization. The following workflow provides a systematic approach.
Figure 2. Logical workflow for selecting an appropriate solvent.
Data Presentation Template
Once experimental data is generated, it should be presented in a clear and structured format. The following table serves as a template for reporting quantitative solubility data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
Conclusion
While a definitive quantitative solubility profile for this compound is not currently available in the public domain, its molecular structure strongly suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents. For researchers requiring precise data for process development, chemical synthesis, or formulation, direct experimental determination is necessary. The isothermal equilibrium method detailed in this guide provides a robust and reliable pathway to obtaining high-quality, thermodynamic solubility data. The accompanying workflows for experimentation and solvent selection serve as practical tools to aid in these research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pubs.acs.org [pubs.acs.org]
2-Bromo-6-methyl-4-nitropyridine safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 97944-46-2). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Chemical Identification and Physical Properties
This compound is a chemical intermediate utilized in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] It is crucial to be aware of its physical and chemical properties for safe handling and storage.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Pyridine, 2-bromo-6-methyl-4-nitro-[2] |
| CAS Number | 97944-46-2[2][3] |
| Molecular Formula | C₆H₅BrN₂O₂[2][3] |
| Molecular Weight | 217.02 g/mol [2] |
| Physical Form | Solid[3] |
| Boiling Point | 295.5 ± 35.0 °C at 760 mmHg[1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding these hazards is the first step in implementing effective safety protocols.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) [2]
-
Acute Toxicity, Dermal (Category 4) [2]
-
Acute Toxicity, Inhalation (Category 4) [2]
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
| Hazard Pictogram | Signal Word | Hazard Statements |
|
| Warning [2][3] | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2] |
No quantitative toxicity data (e.g., LD50, LC50) was available in the consulted safety data sheets.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risk.
Precautions for Safe Handling
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Avoid Contact: Avoid all contact with skin and eyes.[4]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[4]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4] Keep away from all sources of ignition.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the work area.
Conditions for Safe Storage
-
Container: Store in a tightly closed, suitable container.[4]
-
Environment: Keep in a dry, cool, and well-ventilated place.[4][5]
-
Temperature: Recommended storage is between 2-8°C under an inert atmosphere.[1][3]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[4] While specific incompatible materials are not detailed in the reviewed literature, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary methods to prevent exposure.
| Control Parameter | Specification |
| Engineering Controls | Ensure adequate ventilation. A chemical fume hood is recommended. Emergency exits and risk-elimination areas should be established.[4] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[4] Handle with chemical-impermeable gloves that have been inspected prior to use.[4] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
The following diagram illustrates the mandatory PPE workflow before handling the compound.
Caption: Required Personal Protective Equipment (PPE) Workflow.
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Consult a physician. |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. |
The decision-making process for first aid is outlined below.
Caption: First-Aid Decision-Making Flowchart.
Accidental Release and Fire-Fighting Measures
Accidental Release Measures
In the event of a spill, follow this protocol:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.[4]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Ignition Sources: Remove all sources of ignition.[4]
-
Cleanup:
-
Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.
The following diagram outlines the spill response workflow.
Caption: Workflow for Responding to a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: High temperatures, flames, sparks, and electrostatic discharge.[4][6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of nitrogen, and hydrogen bromide.[6]
Disposal Considerations
Dispose of this chemical and its container through a licensed waste disposal contractor. Adhere to all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[4] Contaminated packaging should be disposed of in the same manner as the product itself.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-6-methyl-4-nitropyridine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] It is a solid at room temperature.[2] Understanding the inherent chemical and physical properties is crucial for developing appropriate storage and handling protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 97944-46-2 | [1] |
Recommended Storage Conditions and Handling
Proper storage is essential to prevent degradation and maintain the purity of this compound. The recommended storage conditions are based on information from suppliers and safety data sheets.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [2][3] |
| Atmosphere | Inert atmosphere | [2][3] |
| Container | Tightly closed in a dry, cool, and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Handling | Handle in a well-ventilated area. Use personal protective equipment (PPE) as outlined in the safety data sheet. Avoid formation of dust and aerosols. |
Stability Profile and Potential Degradation Pathways
Thermal Stability
Elevated temperatures can accelerate the degradation of many organic compounds. For this compound, thermal stress could potentially lead to decomposition, although specific degradation products and rates have not been documented in the literature found.
Photostability
Substituted pyridines, particularly those with nitro groups, may be sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of impurities. Therefore, it is recommended to store the compound in light-resistant containers.
Hydrolytic Stability
The presence of a bromo substituent on the pyridine ring suggests a potential for hydrolysis, especially at non-neutral pH and elevated temperatures. The rate of hydrolysis would likely be dependent on the pH of the solution.
Experimental Protocols for Stability Assessment
In the absence of specific stability data for this compound, a comprehensive stability testing program should be established based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6] The following protocols are designed to assess the stability of the compound under various stress conditions.
Forced Degradation (Stress Testing)
Stress testing helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][7]
4.1.1. Thermal Stress Study
-
Objective: To evaluate the effect of elevated temperature on the stability of the compound.
-
Methodology:
-
Place a known quantity of this compound in a suitable container.
-
Expose the sample to a high temperature (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, withdraw a sample and analyze it for purity and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
4.1.2. Photostability Study
-
Objective: To assess the impact of light exposure on the compound's stability.
-
Methodology (based on ICH Q1B):
-
Expose a sample of this compound to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples for purity and degradation products by HPLC.
-
4.1.3. Hydrolytic Stress Study
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a specified duration.
-
Analyze samples at various time points to determine the extent of degradation.
-
4.1.4. Oxidative Stress Study
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a solvent that can support oxidation.
-
Add a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the reaction over time at room temperature or a slightly elevated temperature.
-
Analyze samples at different intervals to assess degradation.
-
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to establish a re-test period or shelf life and to determine appropriate storage conditions.[8][9]
Table 3: Conditions for Long-Term and Accelerated Stability Testing (based on ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 5°C ± 3°C | 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |
-
Methodology:
-
Package the this compound in the proposed container closure system.
-
Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products.
-
Visualization of Workflows
The following diagrams illustrate the logical flow for handling and stability testing of this compound.
Caption: Figure 1: Storage and Handling Workflow
Caption: Figure 2: Stability Testing Experimental Workflow
Conclusion
While specific stability data for this compound is limited, this guide provides the best practices for its storage and handling based on available information. The recommended storage condition is at 2-8°C under an inert atmosphere and protected from light. For critical applications, it is imperative to conduct tailored stability studies. The experimental protocols outlined, based on ICH guidelines, offer a robust framework for such assessments, ensuring the quality and reliability of the compound in research and drug development.
References
- 1. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 97944-46-2 [sigmaaldrich.com]
- 3. 97944-46-2|this compound|BLD Pharm [bldpharm.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. snscourseware.org [snscourseware.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. gmpsop.com [gmpsop.com]
The Strategic Utility of 2-Bromo-6-methyl-4-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents. Within this class, halo-nitro-substituted pyridines serve as highly versatile intermediates, prized for their tunable reactivity and diverse synthetic potential. This technical guide focuses on 2-Bromo-6-methyl-4-nitropyridine, a key building block whose strategic arrangement of functional groups—a labile bromine atom, an activating nitro group, and a modulating methyl group—presents a wealth of opportunities for the synthesis of complex, biologically active molecules. While direct public-domain data on blockbuster drugs derived from this specific intermediate is limited, its structural motifs are present in numerous kinase inhibitor scaffolds. This document will provide an in-depth analysis of its chemical reactivity, potential therapeutic applications, detailed experimental protocols for its derivatization, and a forward-looking perspective on its role in drug discovery.
Core Molecular Properties and Reactivity Profile
This compound (CAS No: 97944-46-2) is a crystalline solid with the molecular formula C₆H₅BrN₂O₂.[1] Its synthetic utility is primarily dictated by the interplay of its three key functional groups.
-
2-Bromo Group: The bromine atom at the 2-position is the primary site for derivatization. It is an excellent leaving group, making it highly susceptible to both nucleophilic aromatic substitution (SNAr) and, more significantly, a wide array of palladium- and copper-catalyzed cross-coupling reactions.
-
4-Nitro Group: This strongly electron-withdrawing group activates the pyridine ring, making the C-Br bond more susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to an amino group, which provides a crucial synthetic handle for building fused heterocyclic systems or for introducing new pharmacophoric elements.
-
6-Methyl Group: The methyl group provides steric bulk and can influence the electronic properties of the pyridine ring, potentially modulating the binding affinity and selectivity of the final compound.
The molecule's reactivity is thus twofold: direct displacement or coupling at the C2 position, and functionalization via the C4-nitro group, typically after reduction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97944-46-2 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Inert Atmosphere |
Potential Applications in Medicinal Chemistry: Focus on Kinase Inhibition
The 2-substituted pyridine motif is a privileged scaffold in the design of kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases, particularly cancer.[3] The ability to readily introduce diverse aryl, heteroaryl, and amino substituents at the 2-position of the pyridine ring via cross-coupling reactions makes this compound an ideal starting material for building libraries of potential kinase inhibitors.
While specific examples for this exact starting material are not prevalent in public literature, structurally related nitropyridines have been used to synthesize potent inhibitors of key kinases, including:
-
Janus Kinase 2 (JAK2): Involved in cytokine signaling, JAK2 is a target for inflammatory diseases and myeloproliferative neoplasms.[4]
-
Glycogen Synthase Kinase-3 (GSK3): A multifaceted kinase implicated in metabolic diseases, neurodegenerative disorders, and cancer.[4]
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets like VEGFR and EGFR.[5]
-
DNA-Dependent Protein Kinase (DNA-PK): A critical enzyme in the DNA damage response, its inhibition is a promising strategy for cancer therapy.[4]
The general strategy involves an initial cross-coupling reaction to install a core fragment, followed by reduction of the nitro group and subsequent elaboration to complete the pharmacophore.
Key Synthetic Transformations and Experimental Protocols
The derivatization of this compound primarily relies on two classes of modern synthetic reactions: Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl or heteroaryl moieties that can interact with key residues in a kinase's ATP-binding pocket.
-
Objective: To synthesize a 2-aryl-6-methyl-4-nitropyridine derivative.
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a degassed solvent system (e.g., 1,4-dioxane/water).[6][7]
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3-5 mol%).[7]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
-
Add the degassed solvent system via syringe to achieve a concentration of 0.1-0.5 M.[6]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
-
References
- 1. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Versatile Cornerstone: A Technical Guide to 2-Bromo-6-methyl-4-nitropyridine in Heterocyclic Synthesis
For Immediate Release
[City, State] – December 29, 2025 – In the intricate landscape of pharmaceutical and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among these, 2-bromo-6-methyl-4-nitropyridine has emerged as a highly versatile and reactive scaffold for the construction of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of its synthetic utility, focusing on key reaction methodologies, quantitative data, and its application in the development of biologically active molecules.
Core Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of approximately 217.02 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position. This unique arrangement of functional groups imparts a rich and varied reactivity profile, making it a valuable intermediate in organic synthesis.
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. Furthermore, the bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of substituted pyridine derivatives.
Key Synthetic Transformations
The synthetic utility of this compound is best illustrated through its participation in several cornerstone reactions of modern organic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | ~90-98[4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good[3] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent[5] |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of substituted aminopyridines.[6][7] This reaction is particularly valuable in medicinal chemistry, where the introduction of amine functionalities is often crucial for biological activity.
Table 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60[8] |
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting this compound with terminal alkynes.[1] This reaction is instrumental in the synthesis of conjugated systems and has found applications in materials science and the development of bioactive compounds.
Table 3: General Conditions for Sonogashira Coupling of Bromopyridines
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80[9] |
| Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100[10] |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the 4-position makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution. This allows for the displacement of the bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functional groups.[11]
Table 4: Representative Conditions for SNAr of Activated Bromopyridines
| Nucleophile | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amine | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80-120[12] |
| Morpholine | K₂CO₃ | DMF | 80[13] |
Application in the Synthesis of Biologically Active Molecules
The versatility of this compound as a building block extends to the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors. The ability to readily functionalize the pyridine core through the aforementioned reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.
A key application of this building block is in the synthesis of substituted imidazo[4,5-b]pyridines, a class of compounds known for their diverse biological activities, including antiproliferative and antiviral effects.[14][15] The synthesis typically involves an initial cross-coupling or nucleophilic substitution reaction, followed by reduction of the nitro group to an amine and subsequent cyclization to form the fused heterocyclic system.
For instance, derivatives of this compound can be utilized in the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the Polo-like kinase 4 (PLK4) pathway, which is a master regulator of centriole duplication and is often overexpressed in tumors.[12]
Caption: Synthetic route to imidazo[4,5-b]pyridine core and its role in PLK4 inhibition.
Experimental Protocols
The following protocols are representative examples for the key transformations of 2-bromopyridine derivatives and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add the 2-bromopyridine derivative (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[5] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is then added via syringe.[5] The reaction mixture is heated to 80-120 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling of 2-bromopyridines.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., (±)-BINAP), and the base (e.g., NaOBut).[8] Add the 2-bromopyridine derivative (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the anhydrous solvent (e.g., toluene).[7][8] The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9] Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., Et₃N or piperidine).[9] The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction mixture is stirred at room temperature or heated (typically 60-100 °C) until the starting material is consumed. Upon completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
Caption: General workflow for Sonogashira coupling.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the 2-bromo-4-nitropyridine derivative (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the desired nucleophile (e.g., an amine, 1.2-1.5 equiv).[12] The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration and washed with water, or the aqueous mixture is extracted with an organic solvent. The organic extracts are combined, washed with brine, dried, and concentrated to afford the crude product, which is then purified by recrystallization or column chromatography.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, enabled by the interplay of its bromo, methyl, and nitro substituents, provides a robust platform for the synthesis of a vast array of complex heterocyclic compounds. The amenability of this building block to a range of powerful synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, solidifies its importance for researchers, scientists, and drug development professionals. As the quest for novel therapeutics and advanced materials continues, the versatile and strategic application of this compound is poised to play a significant role in shaping the future of chemical synthesis.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine: Synthesis, Properties, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-6-methyl-4-nitropyridine, a key heterocyclic building block in organic synthesis. This document details its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of pharmaceuticals and other advanced materials. Experimental protocols for its synthesis and key reactions are provided, along with tabulated quantitative data and visual diagrams of synthetic workflows.
Core Properties of this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂.[1] Its structure incorporates a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the pyridine ring. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry and materials science.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Weight | 217.02 g/mol | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Boiling Point | 295.5±35.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
| Purity | 96.5-100% | [2] |
| CAS Number | 97944-46-2 | [1] |
Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound.
| Spectroscopic Data for this compound-1-oxide | |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.42 (1H, d, ⁴JH-H 3.0, H3), 8.10 (1H, d, ⁴JH-H 3.0, H5), 2.63 (3H, s, H7) |
| ¹³C NMR | Not explicitly provided in the search results. |
| Melting Point | 138-141 °C |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-6-methylpyridine. The first step is the synthesis of the intermediate 2-bromo-6-methylpyridine via a Sandmeyer-type reaction. The second step is the nitration of this intermediate. While a direct protocol for the nitration of 2-bromo-6-methylpyridine to the desired product is not detailed in the available literature, a procedure for the nitration of the corresponding N-oxide is available and is presented here as a close reference.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine
This procedure is adapted from a Sandmeyer-type reaction.
-
Materials:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 1 L round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine and 170 mL of 48% HBr at room temperature.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add 40 mL of Br₂ dropwise over 40 minutes while maintaining the temperature at -5 °C. Stir the resulting orange mixture for an additional 1.5 hours at this temperature.
-
Dissolve 55 g (779.2 mmol) of NaNO₂ in 70 mL of water and add it dropwise to the reaction mixture, keeping the temperature at -10 °C. Stir for another 1.5 hours.
-
Prepare a solution of 200 g (5 mol) of NaOH in 200 mL of water, cool it in an ice bath, and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 25 mL).
-
Combine the organic fractions, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Step 2: Synthesis of this compound-1-oxide from 2-Bromo-6-methylpyridine-1-oxide
This protocol describes the nitration of the N-oxide precursor.[3]
-
Materials:
-
2-Bromo-6-methylpyridine-1-oxide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 19.65 g (0.101 mol) of 2-bromo-6-methylpyridine-1-oxide in 37 mL of concentrated sulfuric acid and cool the solution in an ice bath.[3]
-
Add 34 mL of concentrated nitric acid dropwise.[3]
-
Heat the resulting brown solution at 100 °C for 19 hours.[3]
-
Carefully pour the solution onto 200 mL of ice, which will cause the product to precipitate as a pale yellow solid.[3]
-
Collect the solid by filtration and dissolve it in 100 mL of dichloromethane.[3]
-
Dry the solution over MgSO₄, filter, and concentrate to yield the product.[3]
-
Key Reactions of this compound
The bromine atom at the 2-position of this compound is susceptible to displacement through various cross-coupling reactions, making it a versatile substrate for the synthesis of more complex molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly useful for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
References
An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nitro group and the reactive bromine atom offer multiple sites for chemical modification, enabling its use as a key intermediate in the development of novel compounds. This guide provides a comprehensive overview of the available technical information regarding this compound, including its physical and chemical properties, and a plausible synthetic approach based on established chemical principles, given the limited publicly available information on its specific discovery and synthesis.
History and Discovery
The specific discovery and detailed historical development of this compound (CAS No. 97944-46-2) are not well-documented in readily accessible scientific literature. While the compound is available from commercial suppliers and is indexed in chemical databases, a seminal publication detailing its first synthesis and characterization could not be identified through extensive searches. It is plausible that its initial preparation is described within the broader context of synthetic methodology development or as an intermediate in a larger research program, the details of which are not prominently published.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 97944-46-2 | PubChem[1] |
| Molecular Formula | C₆H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow powder or crystals | MySkinRecipes |
| Melting Point | 50-52 °C | Fluorochem |
| Boiling Point (Predicted) | 295.5 ± 35.0 °C at 760 mmHg | MySkinRecipes |
| Purity | ≥97% | Sigma-Aldrich[2] |
| Storage Conditions | 2-8°C, under inert gas | Sigma-Aldrich[2] |
| InChI | InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | PubChem[1] |
| SMILES | CC1=CC(=CC(=N1)Br)--INVALID-LINK--[O-] | PubChem[1] |
Table 1: Physical and Chemical Properties of this compound
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis of precursors and isomers of the target molecule are available and provide valuable insight into the chemistry of substituted pyridines.
Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine
A common route to 2-bromo-6-methylpyridine is via a Sandmeyer-type reaction starting from 2-amino-6-methylpyridine.
Caption: Synthesis of 2-Bromo-6-methylpyridine.
Experimental Protocol:
-
Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), 20% aqueous Sodium hydroxide (NaOH) solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L) in a suitable reaction vessel.
-
Cool the mixture to -20 °C using an appropriate cooling bath.
-
Slowly add bromine (3.11 mol) dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
-
Stir the mixture continuously for 3 hours at this temperature.
-
Prepare an aqueous solution of sodium nitrite (2.95 mol) in a separate beaker.
-
Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
-
Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 250 mL).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-bromo-4-methylpyridine as a light yellow liquid.[3]
-
Quantitative Data for the Synthesis of 2-Bromo-4-methylpyridine (an isomer):
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 |
Table 2: Quantitative data for the synthesis of an isomeric compound, 2-Bromo-4-methylpyridine. [3]
Synthesis of 2-Methyl-4-nitropyridine N-oxide and its reduction
While not the target molecule, the synthesis of 2-methyl-4-nitropyridine N-oxide and its subsequent reduction to the corresponding amine is a relevant transformation in pyridine chemistry.
Caption: Reduction of 2-Methyl-4-nitropyridine N-oxide.
Experimental Protocol for the synthesis of 2-bromo-4-nitropyridine N-oxide (an isomer):
A patent describes the synthesis of 2-bromo-4-nitropyridine-N-oxide.[4]
-
Materials: 4-nitropyridine, dichloromethane, m-chloroperoxybenzoic acid.
-
Procedure:
-
Add 10g of 4-nitropyridine to 80ml of dichloromethane at 0-5 °C.
-
Stir and mix, then add 20.9g of m-chloroperoxybenzoic acid at 0 °C.
-
Stir and mix for 24 hours at 20-25 °C to obtain a reaction solution.[4]
-
Conclusion
This compound is a chemical compound with established physical properties and commercial availability. However, a detailed account of its discovery and a specific, reproducible experimental protocol for its synthesis are not prominently available in the reviewed scientific literature. Based on fundamental principles of organic chemistry, a plausible synthetic route via the nitration of 2-bromo-6-methylpyridine is proposed. The provided experimental protocols for the synthesis of related pyridine derivatives offer valuable practical guidance for researchers working with this class of compounds. Further research would be beneficial to fully elucidate the synthetic history and optimize the preparation of this compound for its potential applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-6-methyl-4-nitropyridine with various arylboronic acids. The presence of a nitro group and a methyl group on the pyridine ring influences its electronic properties and reactivity, making the development of a robust and high-yielding protocol essential for its use as a building block in medicinal chemistry and drug discovery.
The electron-deficient nature of the this compound substrate, a consequence of the electron-withdrawing nitro group, enhances the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the palladium-catalyzed cycle. However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, the selection of an appropriate ligand is crucial to shield the metal center and promote efficient catalysis. These application notes offer a generalized yet detailed starting point for researchers to successfully perform this transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound. The catalytic cycle is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Careful control of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to maximize the yield of the desired product and minimize side reactions such as homocoupling of the boronic acid and protodeboronation.
Data Presentation
The following tables summarize typical reagents, conditions, and expected yields for the Suzuki coupling of this compound. These are starting points and may require optimization for specific arylboronic acids.
Table 1: Key Reagents and Their Roles
| Reagent | Role | Typical Equivalents | Notes |
| This compound | Electrophile | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 | A slight excess is typically used to drive the reaction to completion. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pre-catalysts or in-situ generated catalysts can be used. |
| Ligand | Stabilizes Catalyst | 0.02 - 0.10 (2-10 mol%) | Crucial for preventing catalyst deactivation and promoting reductive elimination.[1] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Essential for the transmetalation step. |
| Solvent | Reaction Medium | - | Anhydrous and degassed solvents are required for optimal results. |
Table 2: Recommended Reaction Conditions for a Model Coupling with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Catalyst System | ||
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |
| Ligand | SPhos (3.0 mol%) | A bulky, electron-rich ligand that can prevent catalyst inhibition by the pyridine nitrogen.[1] |
| Reaction Parameters | ||
| Base | K₂CO₃ (2.0 equiv) | A moderately strong and commonly used base, effective in many Suzuki couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling of the boronic acid.[1] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 90-110 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methyl-4-nitropyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methyl-4-nitropyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an invaluable tool, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methyl-4-nitropyridine with various primary amines. The presence of a nitro group renders the pyridine ring electron-deficient, which can significantly influence the reactivity and requires careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 6-methyl-4-nitropyridin-2-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The selection of the appropriate ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound and analogous electron-deficient 2-bromopyridines with a variety of primary amines. This data provides a predictive framework for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Aromatic Primary Amines
| Entry | Primary Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | Est. 70-85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 16 | Est. 75-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 10 | Est. 65-80 |
| 4 | 3-Trifluoromethylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | Est. 60-75 |
Yields are estimated based on typical outcomes for similar electron-deficient 2-bromopyridine substrates, as extensive literature on this specific substrate is limited.
Table 2: Buchwald-Hartwig Amination of this compound with Aliphatic Primary Amines
| Entry | Primary Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | Est. 70-85 |
| 2 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 12 | Est. 65-80 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | cataCXium A (4) | NaOtBu (1.4) | Toluene | 90 | 24 | Est. 70-90 |
| 4 | 2-Aminoethanol | Pd₂(dba)₃ (2) | Josiphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | Est. 50-70 |
Yields are estimated based on typical outcomes for similar electron-deficient 2-bromopyridine substrates, as extensive literature on this specific substrate is limited.
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with a representative aromatic and aliphatic primary amine.
Protocol 1: General Procedure for the Amination with an Aromatic Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 217.0 mg), cesium carbonate (1.5 mmol, 488.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 110 µL) to the reaction mixture via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-6-methyl-4-nitropyridin-2-amine.
Protocol 2: General Procedure for the Amination with an Aliphatic Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with a magnetic stir bar with this compound (1.0 mmol, 217.0 mg), potassium phosphate (2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and BINAP (0.03 mmol, 18.7 mg).
-
Seal the Schlenk tube, remove it from the glovebox (if applicable), and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add benzylamine (1.2 mmol, 131 µL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the pure N-benzyl-6-methyl-4-nitropyridin-2-amine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The strong electron-withdrawing nitro group at the 4-position significantly activates the C-Br bond towards oxidative addition to a palladium(0) center, potentially allowing for milder reaction conditions compared to less activated pyridines.
These application notes provide an overview of common palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—for the functionalization of this compound. While specific literature for this exact substrate is limited, the provided protocols and data are based on established procedures for structurally similar 2-bromopyridines and serve as a robust starting point for reaction optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] For nitrogen-containing heterocycles like this compound, the choice of ligand and base is critical to prevent catalyst inhibition by the pyridine nitrogen and to promote efficient transmetalation.[3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) (Estimated) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | >85[4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | ~90-98[5] |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2.0) | DMF | 90 | ~88-96[5] |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | ~85-95 |
Yields are estimated based on reactions with analogous 2-bromopyridine substrates.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 ratio, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines.[7][8] The reaction is highly valued in medicinal chemistry for synthesizing arylamines. A strong, non-nucleophilic base is typically required to deprotonate the amine.[4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) (Estimated) |
| 1 | Morpholine | Pd₂(dba)₃ (1.0) | Xantphos (2.4) | NaOt-Bu (1.4) | Toluene | 100 | ~90[4] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | ~75-85[9] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 80 | ~60[10] |
| 4 | N-Methylaniline | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | Reflux | ~90[10] |
Yields are estimated based on reactions with analogous 2-bromopyridine substrates.[4][9][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with morpholine.[4][9]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-16 hours, monitoring progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) (Estimated) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | 40-60 | ~85-95[12] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (excess) | DMF | 80 | ~80-90 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | RT | ~90-98[5] |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (3) | DIPEA (2.5) | THF | 50 | ~80-90 |
Yields are estimated based on reactions with analogous 2-bromopyridine substrates.[5][12]
Experimental Protocol: Sonogashira Coupling
This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.[6][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous THF (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Stille Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[13] A significant drawback is the toxicity of the organotin reagents and byproducts, which can be challenging to remove.[12]
Data Presentation: Representative Conditions for Stille Coupling
| Entry | Organostannane | Palladium Source (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) (Estimated) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | PPh₃ | Toluene | 110 | ~80-90[12] |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | PPh₃ | THF | 65 | ~75-85 |
| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | Toluene | 100 | ~85-95 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | PPh₃ | Dioxane | 90 | ~70-80 |
Yields are estimated based on reactions with analogous 2-bromopyridine substrates.[12]
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound.[12]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1 hour, then filter the resulting precipitate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A simplified palladium catalytic cycle for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-6-methyl-4-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its activated aromatic system, allowing for the strategic introduction of various functional groups.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In this compound, the pyridine ring is activated towards nucleophilic attack at the 2- and 6-positions by the electron-withdrawing effect of the ring nitrogen and, critically, by the powerful electron-withdrawing nitro group at the 4-position. The bromine atom at the 2-position serves as an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. This reactivity profile makes this compound a valuable precursor for the synthesis of diverse substituted 6-methyl-4-nitropyridine derivatives, which are scaffolds of interest in the development of novel therapeutic agents and functional materials.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro group and the pyridine nitrogen.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, yielding the final substituted product.
The rate of this reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Generally, strong nucleophiles and polar aprotic solvents accelerate the reaction.
Data Presentation: Representative Reaction Conditions and Yields
While specific experimental data for a wide range of nucleophiles with this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and expected yields based on analogous reactions with structurally similar activated halo-pyridines and nitroaromatics. Note: These values should be considered as a starting point for reaction optimization.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Nitrogen | Aniline | DMF | K₂CO₃ | 80 - 120 | 4 - 12 | 75 - 90 |
| Morpholine | DMSO | Cs₂CO₃ | 100 - 140 | 2 - 8 | 80 - 95 | |
| Benzylamine | Ethanol | Et₃N | Reflux | 6 - 16 | 70 - 85 | |
| Oxygen | Sodium Methoxide | Methanol | - | RT - 60 | 1 - 4 | 85 - 98 |
| Phenol | Acetonitrile | K₂CO₃ | 60 - 80 | 8 - 24 | 60 - 80 | |
| Sulfur | Thiophenol | DMF | NaH | 0 - RT | 1 - 3 | 90 - 98 |
| Sodium Thiomethoxide | Methanol | - | RT | 0.5 - 2 | 88 - 95 |
Mandatory Visualizations
A general workflow for performing a nucleophilic aromatic substitution on this compound is depicted below.
Caption: General experimental workflow for SNAr on this compound.
The signaling pathway below illustrates the logical relationship of the key components in the nucleophilic aromatic substitution reaction.
Caption: Key stages of the SNAr reaction on this compound.
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration ~0.2-0.5 M).
-
Add aniline (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(phenylamino)-6-methyl-4-nitropyridine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volume of methanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-methoxy-6-methyl-4-nitropyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain 6-methyl-4-nitro-2-(phenylthio)pyridine.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of the pyridine ring allows for the precise orientation of pharmacophoric elements to interact with the ATP-binding site of various kinases. 2-Bromo-6-methyl-4-nitropyridine is a versatile, albeit specialized, starting material for the synthesis of a diverse range of kinase inhibitors. The presence of a bromine atom, a nitro group, and a methyl group provides three distinct points for chemical modification, enabling the construction of complex molecular architectures.
The bromine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl moieties. The nitro group at the 4-position can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions or can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purines.[1] The methyl group at the 6-position can influence the steric and electronic properties of the molecule, potentially enhancing selectivity and potency.
This document provides detailed protocols for the derivatization of this compound and its application in the synthesis of potential kinase inhibitors targeting critical signaling pathways implicated in oncogenesis.
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR1 | 10 |
| Pazopanib | VEGFR2 | 30 |
| Pazopanib | VEGFR3 | 47 |
| Pazopanib | PDGFRα | 71 |
| Pazopanib | PDGFRβ | 84 |
| Pazopanib | c-Kit | 74 |
Signaling Pathways
Kinase inhibitors developed from substituted pyridine scaffolds often target key signaling pathways that are dysregulated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety, followed by reduction of the nitro group and subsequent functionalization.
Caption: General experimental workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-4-nitropyridine.
Protocol 2: Nitro Group Reduction
This protocol outlines the reduction of the nitro group of the synthesized intermediate to an amine.
Materials:
-
2-Aryl-6-methyl-4-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add the 2-aryl-6-methyl-4-nitropyridine, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 4:1).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-amino-2-aryl-6-methylpyridine.
Protocol 3: Amide Coupling (Example of further functionalization)
This protocol provides a general method for coupling the resulting amine with a carboxylic acid to form an amide, a common linkage in kinase inhibitors.
Materials:
-
4-Amino-2-aryl-6-methylpyridine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Add the 4-amino-2-aryl-6-methylpyridine to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Conclusion
This compound is a valuable starting material for the synthesis of potential kinase inhibitors. The protocols provided herein offer a foundational approach to leverage its reactivity for the construction of diverse molecular scaffolds. The ability to perform Suzuki-Miyaura coupling followed by nitro group reduction and subsequent functionalization allows for a modular approach to explore structure-activity relationships, ultimately aiding in the development of novel and potent kinase inhibitors for targeted cancer therapy.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing 2-Bromo-6-methyl-4-nitropyridine as a key building block. The methodologies described herein are essential for researchers in medicinal chemistry, agrochemical development, and materials science. This compound is a versatile intermediate due to its strategically placed functional groups: a reactive bromine atom amenable to cross-coupling reactions, a nitro group that activates the pyridine ring for nucleophilic substitution and can be a precursor for an amino group, and a methyl group for steric and electronic modulation.[1][2]
I. Carbon-Nitrogen (C-N) Bond Formation Reactions
The formation of C-N bonds is a cornerstone of pharmaceutical and agrochemical research. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its broad substrate scope and functional group tolerance.[3][4]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 1: Buchwald-Hartwig Amination of a Structurally Similar 2-Bromopyridine
This protocol describes the reaction of a close structural analog, 2-bromo-6-methylpyridine, with a diamine using sodium tert-butoxide as the base.[5] This protocol is expected to be adaptable for this compound, although optimization may be required.
Materials:
-
2-Bromo-6-methylpyridine
-
(+/-)-trans-1,2-diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv), (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv), [Pd₂(dba)₃] (0.02 equiv), (±)-BINAP (0.04 equiv), and NaOt-Bu (1.4 equiv).[5]
-
Add anhydrous toluene.
-
Heat the resulting mixture to 80°C with stirring for 4 hours under an inert atmosphere.[6]
-
Upon cooling to room temperature, add diethyl ether.
-
Wash the resulting yellow mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[6]
-
The product can be further purified by recrystallization.[6]
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives:
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [5][6] |
| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 | [5] |
II. Carbon-Carbon (C-C) Bond Formation Reactions
C-C bond formation is crucial for building complex molecular scaffolds. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for this purpose.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[7] This reaction is highly effective for creating biaryl and vinyl-aryl structures.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Protocol 2: General Suzuki-Miyaura Coupling of 2-Bromo-6-methylisonicotinaldehyde
This protocol for the structurally related 2-Bromo-6-methylisonicotinaldehyde can serve as a starting point for the Suzuki coupling of this compound.[7]
Materials:
-
2-Bromo-6-methylisonicotinaldehyde (or this compound)
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd₂(dba)₃ and a suitable ligand (e.g., SPhos)
-
Degassed 1,4-dioxane and water mixture (e.g., 4:1 v/v)
Procedure:
-
In an oven-dried reaction vessel, combine 2-Bromo-6-methylisonicotinaldehyde (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[7]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[7]
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]
-
Heat the reaction mixture to a suitable temperature (e.g., 90-110 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.[8][9]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Quantitative Data for Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids:
The efficiency of the Suzuki coupling can be influenced by the electronic and steric properties of the boronic acid. The following table summarizes reaction yields for the coupling of the related 2-Bromo-4-methylpyridine with different boronic acids.[10]
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 89 |
III. Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAAr). In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine), leading to its displacement.[11]
General Mechanism of Nucleophilic Aromatic Substitution:
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: The Reaction of 2-Bromo-6-methyl-4-nitropyridine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and drug development, with substituted pyridines forming the core of numerous therapeutic agents. 2-Bromo-6-methyl-4-nitropyridine is a valuable building block, offering multiple reaction sites for diversification. This document provides detailed application notes and protocols for the reaction of this compound with Grignard reagents, primarily focusing on transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, enabling the synthesis of complex molecules with potential biological activity.
The primary challenge in reacting Grignard reagents with this compound is the presence of the nitro group, which can be reactive towards the highly nucleophilic and basic Grignard reagent. Careful control of reaction conditions is therefore crucial to favor the desired cross-coupling at the C2 position over side reactions.
Reaction Pathways and Methodologies
The reaction of this compound with Grignard reagents can proceed through several pathways, most notably the Kumada-Tamao-Corriu coupling. Additionally, related cross-coupling reactions and innovative metal-free approaches offer alternative strategies.
Kumada-Tamao-Corriu Coupling
The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[1][2][3] This reaction is a powerful tool for the formation of aryl-aryl, aryl-alkyl, or vinyl-aryl bonds.[1][2] For this compound, this approach allows for the introduction of a wide variety of substituents at the 2-position.
Reaction Principle: The catalytic cycle of a Kumada coupling generally involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the pyridine.[3][4]
-
Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.[3][4]
-
Reductive Elimination: The two organic moieties on the metal center are coupled, forming the final product and regenerating the active catalyst.[3][4]
Due to the high reactivity of Grignard reagents, these reactions are typically conducted under inert and anhydrous conditions.[2][4] The choice of catalyst, ligand, and solvent is critical for achieving high yields and selectivity.
Data Presentation: Representative Reaction Conditions for Cross-Coupling of 2-Halopyridines
The following tables summarize typical reaction conditions for Kumada and Suzuki-Miyaura coupling reactions of 2-bromopyridine derivatives. While specific optimization for this compound is necessary, these tables provide a strong starting point for reaction development.
Table 1: Typical Conditions for Kumada Coupling of 2-Bromopyridines with Grignard Reagents
| Parameter | Condition | Notes |
| Catalyst | Ni(dppf)Cl₂, Ni(dppp)Cl₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Nickel catalysts are often more cost-effective, while palladium catalysts can offer broader functional group tolerance.[2][3] |
| Grignard Reagent | Aryl-MgBr, Alkyl-MgBr, Vinyl-MgBr (1.1 - 2.0 equiv.) | The reactivity of the Grignard reagent can influence the reaction outcome.[2] |
| Solvent | THF, Diethyl ether, Dioxane, Toluene | Anhydrous and degassed solvents are essential.[2][4] |
| Temperature | 0 °C to reflux | The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and reaction with oxygen.[2][4] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
Note: While not a direct reaction with Grignard reagents, the Suzuki-Miyaura coupling is a highly relevant alternative, often offering better functional group tolerance. The required boronic acids can be synthesized from Grignard reagents.
| Parameter | Condition | Typical Yield Range | Notes |
| Catalyst (mol%) | Pd(OAc)₂ (2-5) with PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridine substrates.[5] |
| Pd₂(dba)₃ (1-3) with SPhos (2-6) | Moderate to High | A bulky, electron-rich ligand that stabilizes the catalyst.[5] | |
| Pd(dppf)Cl₂ (2-5) | Moderate to High | A robust and reliable pre-catalyst.[5] | |
| Base (equiv.) | K₂CO₃ (2-3) | Moderate to High | A common and cost-effective choice.[5][6] |
| Cs₂CO₃ (2-3) | High to Excellent | Often provides higher yields but is more expensive.[5][6] | |
| K₃PO₄ (2-3) | High to Excellent | A strong base that can be very effective.[5][6] | |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | - | The choice of solvent can affect solubility and reaction rate.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Kumada Coupling of this compound with an Aryl Grignard Reagent
Materials:
-
This compound (1.0 equiv)
-
Arylmagnesium bromide (1.2 - 1.5 equiv, solution in THF or Et₂O)
-
Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppf)Cl₂, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium or nickel catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and anhydrous solvent via syringe.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Grignard reagent solution dropwise via syringe over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Purple Light-Promoted Transition-Metal-Free Coupling
A novel, alternative approach involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst.[7][8] This method proceeds via a single electron transfer (SET) mechanism.[8]
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., Alkyl- or Aryl-MgBr, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Diethyl ether or THF)
-
Purple LED light source (e.g., 405 nm)
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve this compound in the anhydrous solvent.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Grignard Addition: Add the Grignard reagent to the solution at room temperature.
-
Irradiation: Irradiate the reaction mixture with a purple LED light source with vigorous stirring. Constant irradiation is often required for product formation.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the Kumada coupling of this compound.
Caption: Catalytic cycle for the Kumada-Tamao-Corriu cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, inhibiting catalysis. The use of bulky, electron-rich ligands can mitigate this.
-
Grignard Reactivity: The Grignard reagent may be reacting with the nitro group. Lowering the reaction temperature, using a less reactive Grignard, or employing a catalyst system that favors the cross-coupling can help.
-
Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions.[6]
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the Grignard reagent can occur. Using a 1:1 stoichiometry of reactants can sometimes reduce this.
-
Reaction with Nitro Group: If the Grignard reagent is reacting with the nitro group, consider converting the Grignard to a less reactive organometallic species, such as an organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagent.
-
Conclusion
The reaction of this compound with Grignard reagents offers a versatile and powerful method for the synthesis of novel substituted pyridines. The Kumada coupling is a primary method for this transformation, though careful optimization is required to manage the reactivity of both the Grignard reagent and the nitro-substituted pyridine. Alternative methods, such as the light-promoted, metal-free coupling, provide innovative avenues for future exploration. These synthetic strategies are of high value to researchers in drug discovery and development, enabling the rapid generation of diverse chemical libraries for biological screening.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifically tailored for the coupling of 2-Bromo-6-methyl-4-nitropyridine with various alkenes. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2][3] This protocol outlines the requisite reagents, optimal reaction conditions, and purification methods to obtain substituted vinylpyridines, which are valuable intermediates in medicinal chemistry and materials science. The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[1][4]
Introduction
The palladium-catalyzed Heck reaction is a versatile and widely utilized method for the cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction offers a high degree of functional group tolerance and stereoselectivity, making it a favored method in the synthesis of complex molecules, including pharmaceuticals and natural products.[5]
This application note focuses on the Heck reaction of this compound. The presence of the electron-withdrawing nitro group and the methyl group on the pyridine ring can influence the reactivity of the starting material and the outcome of the reaction. The protocols provided herein are based on established methodologies for similar 2-bromopyridine derivatives and are intended to serve as a starting point for optimization in specific research applications.[6][7]
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Heck reaction is a well-established pathway involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][4]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.[1][4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[1][4]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination to release HX, and the palladium(0) catalyst is regenerated in the presence of a base.[4]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
A general workflow for performing the Heck reaction with this compound is depicted below. This process includes reaction setup under an inert atmosphere, the reaction itself, and subsequent work-up and purification steps.
Caption: General experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, Toluene)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.2 - 1.5 mmol, 1.2 - 1.5 equiv) and the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of 2-bromopyridine derivatives with various alkenes. These values can serve as a benchmark for the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 75-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 80-95 |
| 3 | 1-Octene | Pd(OAc)₂ (3) | None | Et₃N (2.0) | NMP | 120 | 16 | 60-75 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | Toluene | 110 | 24 | 50-70 |
Yields are illustrative and based on literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Optimization
-
Low Yield: Increase reaction temperature or time. Screen different catalysts, ligands, bases, and solvents. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Formation of Side Products: The formation of the reduced arene (dehalogenation) or homocoupling of the alkene can sometimes be observed. Adjusting the base, ligand, or temperature may minimize these side reactions. The "reductive Heck" reaction can sometimes be a competing pathway.[8][9][10]
-
Catalyst Deactivation: The use of more robust ligands or catalyst systems, such as those based on N-heterocyclic carbenes (NHCs), can sometimes improve catalyst lifetime and overall efficiency.[11]
Conclusion
The Heck reaction of this compound provides a reliable and efficient method for the synthesis of a variety of substituted vinylpyridines. The protocol described in this application note, along with the provided data and diagrams, serves as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst and Ligand Selection for Cross-Coupling Reactions of 2-Bromo-6-methyl-4-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of catalysts and ligands in cross-coupling reactions involving 2-Bromo-6-methyl-4-nitropyridine. This substrate is of significant interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine scaffold in biologically active molecules. The presence of a strong electron-withdrawing nitro group and a methyl group on the pyridine ring influences the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.
Introduction to Cross-Coupling of this compound
This compound is an electron-deficient heteroaryl halide, a characteristic that significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom facilitates the oxidative addition step, which is often rate-determining. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, the judicious selection of ligands is paramount to shield the metal center, promote reductive elimination, and achieve high catalytic turnover.
Bulky and electron-rich phosphine ligands are generally preferred for such substrates. These ligands stabilize the palladium catalyst, enhance its reactivity, and prevent catalyst deactivation. This guide will explore catalyst and ligand selection for four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methyl-4-nitropyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | Phenylboronic acid | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 4-Methoxyphenylboronic acid | 90-98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12 | 3-Thienylboronic acid | 80-90 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 8 | 4-Chlorophenylboronic acid | 88-96 |
Yields are estimated based on reactions with structurally similar electron-deficient bromopyridines and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and degassed Water (4:1 mixture)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methyl-4-nitropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. For the highly electron-deficient this compound, this reaction requires careful selection of a strong, non-nucleophilic base and a bulky, electron-rich ligand to achieve high yields.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 12-16 | Morpholine | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | 1,4-Dioxane | 110 | 18 | Aniline | 80-90 |
| BrettPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene | 100 | 12 | Benzylamine | 75-85 |
| Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | N-Methylaniline | 70-80 |
Yields are estimated based on reactions with structurally similar electron-deficient bromopyridines and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methyl-4-nitropyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is valuable for introducing sp-hybridized carbon scaffolds.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N (2) | THF | 60 | 6 | Phenylacetylene | 80-90 |
| Pd(PPh₃)₄ (2) | CuI (4) | - | i-Pr₂NEt (2) | DMF | 80 | 8 | 1-Heptyne | 75-85 |
| Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | Et₃N (3) | Acetonitrile | 50 | 12 | Trimethylsilylacetylene | 85-95 |
Yields are estimated based on reactions with structurally similar electron-deficient bromopyridines and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling: Synthesis of 2-Alkenyl-6-methyl-4-nitropyridines
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyridine ring.
Data Presentation: Heck Coupling Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18 | Styrene | 70-80 |
| Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | n-Butyl acrylate | 65-75 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 16 | 4-Vinylpyridine | 60-70 |
Yields are estimated based on reactions with structurally similar electron-deficient bromopyridines and may require optimization for this compound.
Experimental Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Acetonitrile
-
Sealed tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, perform an aqueous work-up and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Caption: Logical relationships in the cross-coupling of this compound.
Conclusion
The cross-coupling of this compound offers a versatile platform for the synthesis of a diverse range of substituted nitropyridine derivatives. The success of these transformations is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For this electron-deficient substrate, bulky and electron-rich phosphine ligands are generally crucial for achieving high yields. The protocols and data presented in this guide serve as a starting point for reaction optimization, and researchers are encouraged to screen various conditions to identify the optimal parameters for their specific coupling partners.
Application Notes and Protocols: Solvent Effects in Reactions of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-4-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 4-position. The bromine atom at the 2-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The choice of solvent is a critical parameter in these reactions, profoundly influencing reaction rates, yields, and in some cases, the reaction mechanism. This document provides a detailed guide to understanding and investigating the solvent effects in reactions of this compound.
The SNAr reaction of this compound with a generic nucleophile (Nu-) proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The solvent plays a crucial role in stabilizing this charged intermediate.
General Principles of Solvent Effects in SNAr Reactions
The rate of SNAr reactions is highly dependent on the ability of the solvent to solvate the reactants and, more importantly, the charged transition state and Meisenheimer complex. Solvents are broadly classified as polar protic, polar aprotic, and non-polar.
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess a large dipole moment and are excellent at solvating cations. While they do not solvate anions as effectively as protic solvents, their ability to dissolve a wide range of nucleophiles and stabilize the charge-delocalized Meisenheimer complex makes them the preferred choice for many SNAr reactions. Reactions in these solvents are often significantly faster than in other solvent types.[1][2]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors. While they can stabilize the anionic Meisenheimer complex, they also strongly solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[3][4] However, in some cases, their ability to assist in the departure of the leaving group can be beneficial.
-
Non-Polar Solvents: Solvents like toluene and hexane are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to stabilize the charged intermediates.[1] Consequently, reactions in these solvents are typically very slow or do not proceed at all.
Data Presentation: Expected Solvent Effects on Reaction Rates
The following table summarizes the expected qualitative effects of different solvent classes on the rate of nucleophilic aromatic substitution of this compound.
| Solvent Class | Representative Solvents | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, NMP | Very Fast | Excellent stabilization of the Meisenheimer complex; minimal solvation of the nucleophile, preserving its reactivity.[1][2] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Slow | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity; stabilization of the Meisenheimer complex is also present.[3][4] |
| Non-Polar | Toluene, Hexane, Dioxane | Very Slow / No Reaction | Poor stabilization of the charged Meisenheimer complex and transition state.[1] |
Experimental Protocols
The following are generalized protocols for investigating the solvent effects on the reaction of this compound with a model nucleophile, such as morpholine. These protocols can be adapted for other nucleophiles.
Protocol 1: Screening of Solvents for Reaction with Morpholine
Objective: To qualitatively and quantitatively assess the effect of different solvents on the reaction yield and rate.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Anhydrous solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH), Toluene
-
Reaction vials or round-bottom flasks
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
To five separate, dry reaction vials, add this compound (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
To each vial, add one of the selected anhydrous solvents (DMSO, DMF, MeCN, EtOH, Toluene) to achieve a consistent concentration (e.g., 0.1 M).
-
Stir the reactions at a constant temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC or LC-MS.
-
After a set time (e.g., 24 hours), quench the reactions by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by a quantitative method (e.g., 1H NMR with an internal standard or quantitative LC-MS) to determine the conversion and yield in each solvent.
Protocol 2: Kinetic Study in a Selected Solvent
Objective: To determine the reaction rate constant in a specific solvent.
Materials:
-
Same as Protocol 1, with the selected solvent.
-
A constant temperature bath.
-
A method for rapid quenching of the reaction (e.g., addition of a dilute acid solution).
-
Analytical instrument for quantitative analysis (e.g., HPLC or GC).
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a separate stock solution of morpholine and the base in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the two solutions.
-
At predetermined time points, withdraw an aliquot of the reaction mixture and quench it immediately.
-
Analyze the quenched aliquots to determine the concentration of the starting material or product.
-
Plot the concentration data versus time and determine the reaction rate constant.
Visualizations
Signaling Pathway Diagram
Caption: General mechanism of the SNAr reaction.
Experimental Workflow Diagram
Caption: Workflow for solvent screening experiments.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-6-methyl-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step, scale-up synthesis of 2-Bromo-6-methyl-4-nitropyridine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is robust, scalable, and proceeds through well-established chemical transformations, ensuring high yield and purity of the final product and its intermediates.
Synthetic Strategy Overview
The synthesis of this compound is achieved via a four-step reaction sequence commencing with the readily available starting material, 2-amino-6-methylpyridine. The overall workflow involves a Sandmeyer-type bromination, followed by N-oxidation of the pyridine ring, subsequent regioselective nitration at the C4-position, and a final deoxygenation to yield the target compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each stage of the synthesis.
Protocol 1: Synthesis of 2-Bromo-6-methylpyridine
This procedure details the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine via a Sandmeyer-type reaction.
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 170 mL of 48% HBr to 31 g (286.6 mmol) of 2-amino-6-methylpyridine at room temperature.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Bromination: While maintaining the temperature at -5 °C, add 40 mL of Br₂ dropwise over 40 minutes with vigorous stirring. Continue stirring the resulting orange-colored mixture at -5 °C for an additional 1.5 hours.[1]
-
Diazotization: Dissolve 55 g (779.2 mmol) of NaNO₂ in 70 mL of water. Add this solution dropwise to the reaction mixture while keeping the temperature at -5 °C. Stir for another 1.5 hours.[1]
-
Work-up and Neutralization: Prepare a solution of 200 g (5 mol) of NaOH in 200 mL of water and cool it in an ice bath. Add the cold NaOH solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C. Allow the mixture to slowly warm to room temperature.
-
Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (8 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2-bromo-6-methylpyridine as a brown oil.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylpyridine | [1] |
| Key Reagents | HBr, Br₂, NaNO₂ | [1] |
| Temperature | -10°C to 5°C | [1] |
| Reaction Time | ~3.5 hours | [1] |
| Yield | ~95% | [1] |
Table 1. Summary of quantitative data for the synthesis of 2-Bromo-6-methylpyridine.
Protocol 2: Synthesis of 2-Bromo-6-methylpyridine N-oxide
This protocol describes the N-oxidation of 2-bromo-6-methylpyridine.
Materials and Reagents:
-
2-Bromo-6-methylpyridine
-
Glacial acetic acid
-
35% Hydrogen peroxide (H₂O₂)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Water bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend 2-bromo-6-methylpyridine in glacial acetic acid in a round-bottom flask.
-
Oxidation: Add 35% aqueous hydrogen peroxide to the suspension and heat the mixture in a water bath at 70-80 °C.
-
Reaction Monitoring and Completion: After 3 hours, add an additional portion of hydrogen peroxide solution and maintain the temperature for another 9 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and concentrate again to remove most of the acetic acid. Upon cooling, the product will precipitate. Collect the solid by filtration and wash with cold ethanol to afford 2-bromo-6-methylpyridine N-oxide.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-methylpyridine | |
| Key Reagents | H₂O₂, Glacial Acetic Acid | |
| Temperature | 70-80 °C | |
| Reaction Time | ~12 hours | |
| Yield | ~95% |
Table 2. Summary of quantitative data for the synthesis of 2-Bromo-6-methylpyridine N-oxide.
Protocol 3: Synthesis of this compound N-oxide
This protocol details the regioselective nitration of 2-bromo-6-methylpyridine N-oxide at the 4-position.
Materials and Reagents:
-
2-Bromo-6-methylpyridine N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve 2-bromo-6-methylpyridine N-oxide in a minimal amount of concentrated sulfuric acid in a three-neck round-bottom flask and cool the solution in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the N-oxide, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound N-oxide.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-methylpyridine N-oxide | |
| Key Reagents | Fuming HNO₃, H₂SO₄ | |
| Temperature | <10°C to Room Temperature | |
| Reaction Time | Several hours | |
| Yield | High |
Table 3. Summary of quantitative data for the synthesis of this compound N-oxide.
Protocol 4: Synthesis of this compound
This protocol describes the deoxygenation of the N-oxide to yield the final product.
Materials and Reagents:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound N-oxide in toluene in a round-bottom flask.
-
Deoxygenation: Add phosphorus trichloride (2 equivalents) to the solution at room temperature and stir for 30 minutes.[2]
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | This compound N-oxide | [2] |
| Key Reagent | Phosphorus trichloride (PCl₃) | [2] |
| Temperature | 25 °C | [2] |
| Reaction Time | 30 minutes | [2] |
| Yield | Good to Excellent |
Table 4. Summary of quantitative data for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-6-methyl-4-nitropyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective synthetic strategy involves a multi-step process starting from 2-Amino-6-methylpyridine. This route includes the Sandmeyer-type bromination to form 2-Bromo-6-methylpyridine, followed by N-oxidation, and subsequent nitration at the 4-position. The final step involves the deoxygenation of the N-oxide to yield the target compound.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, particularly during the diazotization reaction for the synthesis of 2-Bromo-6-methylpyridine, which should be maintained at low temperatures (-10°C to 5°C) to prevent the decomposition of the diazonium salt.[1] Stoichiometry of reagents, especially the brominating and nitrating agents, must be carefully controlled to minimize the formation of byproducts. Reaction time and efficient mixing are also important factors for maximizing yield and purity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques help in determining the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include unreacted starting materials, over-brominated or over-nitrated byproducts, and isomers. Purification can be achieved through column chromatography on silica gel or recrystallization from a suitable solvent system. Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-Bromo-6-methylpyridine (Step 1) | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature. 3. Insufficient brominating agent. | 1. Ensure dropwise addition of sodium nitrite solution with vigorous stirring. 2. Strictly maintain the reaction temperature between -10°C and 5°C.[1] 3. Use the correct stoichiometric amount of bromine and hydrobromic acid. |
| Formation of multiple products during nitration (Step 3) | 1. Reaction temperature is too high, leading to lack of regioselectivity. 2. Incorrect nitrating agent or concentration. | 1. Maintain the recommended temperature for the nitration reaction. 2. Use a well-established nitrating mixture, such as fuming nitric acid and sulfuric acid. |
| Incomplete deoxygenation of the N-oxide (Step 4) | 1. Inefficient reducing agent. 2. Insufficient reaction time or temperature. | 1. Use a reliable reducing agent for N-oxide deoxygenation, such as phosphorus trichloride or phenylboronic acid.[2] 2. Monitor the reaction by TLC and ensure it goes to completion. |
| Difficulty in purifying the final product | 1. Presence of closely related isomers or byproducts. 2. Oily product that is difficult to crystallize. | 1. Employ flash column chromatography with a carefully selected eluent system to separate isomers. 2. Attempt co-distillation or trituration with a non-polar solvent to induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This protocol is adapted from the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine.[1]
-
In a round-bottom flask, add 31 g (286.6 mmol) of 2-Amino-6-methylpyridine to 170 mL of 48% hydrobromic acid at room temperature.
-
Cool the mixture to -10°C using an ice-salt bath.
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Slowly add 40 mL of bromine dropwise over 40 minutes while maintaining the temperature at -5°C. Stir the resulting orange mixture for an additional 1.5 hours at this temperature.[1]
-
Prepare a solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water and add it dropwise to the reaction mixture, keeping the temperature at -10°C. Stir for another 1.5 hours.[1]
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Prepare a cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water and add it dropwise, ensuring the internal temperature does not exceed 0°C.[1]
-
Allow the reaction to slowly warm to room temperature.
-
Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2 & 3: Synthesis of this compound N-oxide
This protocol is based on the synthesis of 2-bromo-4-nitropyridine-N-oxide.[3]
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In a three-necked flask, add 2.4 moles of 2-Bromo-6-methylpyridine to approximately 0.75 L of glacial acetic acid with stirring at room temperature.
-
Add about 0.18 L of acetic anhydride, followed by 0.9 L of 30% hydrogen peroxide.
-
Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.
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Heat the reaction mixture to 50°C for 0.5 hours for the N-oxidation.
-
For the subsequent nitration, add sodium nitrate to the reaction mixture to promote the nitration reaction.
-
After the reaction is complete, cool the mixture and neutralize with a 30-50% sodium hydroxide solution.
-
The crude this compound N-oxide can be isolated and may be purified by recrystallization from a chloroform-ethanol mixture.[3]
Step 4: Deoxygenation of this compound N-oxide
This is a general procedure for the deoxygenation of pyridine N-oxides.[2]
-
Dissolve the crude this compound N-oxide in a suitable solvent.
-
Add an appropriate deoxygenating agent, such as phenylboronic acid.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield this compound.
Quantitative Data
The following table summarizes reported yields for analogous synthesis steps. Note that the actual yield for the target molecule may vary and requires optimization.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Bromination | 2-Amino-6-methylpyridine | 2-Bromo-6-methylpyridine | 95% | [1] |
| N-oxidation & Nitration | 2-Bromopyridine | 2-Bromo-4-nitropyridine-N-oxide | High (implied) | [3] |
| Deoxygenation | Substituted Pyridine N-oxides | Substituted Pyridines | 70-90% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield.
References
Technical Support Center: Nitration of 2-Bromo-6-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the nitration of 2-bromo-6-methylpyridine. Our aim is to equip researchers with the necessary information to optimize their reaction conditions, maximize the yield of the desired product, and simplify the identification and mitigation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the nitration of 2-bromo-6-methylpyridine?
A1: The nitration of 2-bromo-6-methylpyridine can lead to a mixture of products due to the directing effects of the bromo and methyl substituents on the pyridine ring. The most common side products include:
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Isomeric Nitropyridines: Besides the desired nitrated product, other regioisomers such as 2-bromo-6-methyl-3-nitropyridine and 2-bromo-6-methyl-5-nitropyridine can be formed. The position of nitration is highly dependent on the reaction conditions.
-
N-Oxide Formation: The nitrogen atom in the pyridine ring can be oxidized by the nitrating mixture to form 2-bromo-6-methylpyridine N-oxide. This N-oxide can also undergo subsequent nitration.
-
Methyl Group Oxidation: Under harsh reaction conditions, the methyl group can be oxidized to a carboxylic acid, yielding 2-bromo-6-nitropyridine-4-carboxylic acid or other oxidized species.
-
Polynitration: Although less common due to the deactivating nature of the nitro group, the introduction of more than one nitro group is possible under forcing conditions.
Q2: Which factors primarily influence the regioselectivity of the nitration?
A2: The regioselectivity of nitration on the 2-bromo-6-methylpyridine ring is a delicate balance of several factors:
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, a mixture of nitric and sulfuric acid) play a crucial role.
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to the formation of different isomers and increase the likelihood of oxidation side reactions.
-
Reaction Time: Prolonged reaction times may result in the formation of di-nitrated or oxidized byproducts.
-
Catalyst: The use of a catalyst can influence the position of nitration.
Q3: How can I detect the formation of these side products?
A3: A combination of analytical techniques is recommended for the accurate identification and quantification of the main product and any side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Effective for separating and quantifying the different isomers and non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between the different regioisomers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of 2-bromo-6-methylpyridine.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired nitrated product | - Incomplete reaction. - Formation of multiple side products. - Non-optimal reaction temperature. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Adjust reaction conditions (see table below) to favor the formation of the desired isomer. - Carefully control the reaction temperature, often requiring cooling in an ice bath. |
| Formation of significant amounts of undesired regioisomers | - Reaction conditions favor the formation of other isomers. | - Modify the nitrating agent and temperature. For instance, different acid mixtures can favor different isomers. |
| Presence of 2-bromo-6-methylpyridine N-oxide | - The nitrating conditions are too oxidizing for the pyridine nitrogen. | - Use less harsh nitrating agents. - Consider protecting the nitrogen by performing the nitration on the N-oxide and then deoxygenating. |
| Evidence of methyl group oxidation (e.g., carboxylic acid formation) | - Reaction temperature is too high. - The nitrating mixture is too aggressive. | - Maintain a lower reaction temperature throughout the addition and reaction period. - Use a milder nitrating agent or a shorter reaction time. |
| Detection of polynitrated products | - Excess of nitrating agent. - Harsh reaction conditions (high temperature, long reaction time). | - Use a stoichiometric amount of the nitrating agent. - Employ milder reaction conditions. |
Data Presentation
The following table summarizes typical reaction conditions that may favor the formation of specific isomers. Please note that these are generalized conditions and may require optimization for specific experimental setups.
| Target Product | Typical Nitrating Agent | Typical Temperature | Key Considerations |
| 2-Bromo-6-methyl-3-nitropyridine | Mixed acid (HNO₃/H₂SO₄) | 0-10 °C | Careful control of temperature is crucial to minimize other isomers. |
| 2-Bromo-6-methyl-4-nitropyridine | Fuming HNO₃ in H₂SO₄ | 0 °C to room temperature | Often the thermodynamically favored product under stronger conditions. |
| 2-Bromo-6-methyl-5-nitropyridine | Mixed acid (HNO₃/H₂SO₄) | Low temperatures | May be formed as a minor product along with the 3-nitro isomer. |
| 2-Bromo-6-methylpyridine N-oxide | Peroxy acids (e.g., m-CPBA) or H₂O₂/Acetic Acid | Room temperature to 60°C | This is an oxidation reaction, not a nitration. The N-oxide can then be nitrated. |
Experimental Protocols
General Procedure for the Nitration of 2-Bromo-6-methylpyridine:
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 2-bromo-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Addition of Nitrating Agent: Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 1-4 hours). The progress of the reaction should be monitored by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide or sodium carbonate solution) while keeping the mixture cool.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in the nitration of 2-bromo-6-methylpyridine.
Technical Support Center: Purification of Crude 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Bromo-6-methyl-4-nitropyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities. - Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a gradient of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. - Reduce Sample Load: As a general rule, use 20-40 g of silica gel for every 1 g of crude material to ensure good separation.[1] |
| Product is not Eluting from the Column | - Solvent Polarity is too Low: The eluent may not be polar enough to move the compound down the silica gel. - Compound Precipitation: The compound may have precipitated on the column if it was loaded in a solvent in which it is highly soluble, followed by a much less polar mobile phase. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. - Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[1] This can prevent precipitation issues. |
| Streaking or Tailing of the Compound on TLC and Column | - Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing tailing. - Sample Overload: Concentrated bands can also lead to tailing. | - Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce the interaction between the pyridine compound and the acidic silica gel.[1] - Ensure Dilute Sample Loading: Load the sample in a way that it forms a narrow band at the top of the column. |
| Suspected Decomposition of the Product on the Column | - Acid-Sensitivity: The nitro group can increase the susceptibility of the compound to degradation on acidic silica gel. | - Use Deactivated Silica: As mentioned above, adding a base to the eluent can help. - Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel if compound degradation is significant.[1] - Perform a Stability Test: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours to see if any degradation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 2-amino-6-methylpyridine if prepared via a Sandmeyer-type reaction), isomeric byproducts (e.g., other bromo-nitro-methyl-pyridine isomers), and byproducts from side reactions during nitration or bromination.
Q2: What is a recommended starting solvent system for the column chromatography of this compound?
A2: A gradient of hexane and ethyl acetate is a common and effective mobile phase for the purification of many organic compounds.[2] It is recommended to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate while monitoring the elution with TLC.
Q3: How can I effectively load my sample onto the column?
A3: Dry loading is often the preferred method, especially if the compound has limited solubility in the mobile phase.[1] This involves dissolving the crude product in a suitable solvent, mixing it with a small amount of silica gel, evaporating the solvent to obtain a dry powder, and then carefully adding this powder to the top of the packed column.
Q4: What is the expected purity of this compound after successful column chromatography?
A4: Commercially available this compound is often cited with a purity of 97% or higher. A successful column chromatography purification should aim to achieve a similar level of purity, which can be assessed by techniques such as HPLC, GC-MS, or NMR spectroscopy.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of eluents with increasing polarity by mixing hexane and ethyl acetate in different ratios (e.g., 95:5, 90:10, 80:20). If tailing is observed on TLC, consider adding 0.1-1% triethylamine to the mobile phase.
-
Packing the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, gently tapping the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial low-polarity mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
-
Monitoring the Separation:
-
Regularly monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate, elute with an appropriate solvent system, and visualize the spots under a UV lamp.
-
-
Combining and Evaporating Fractions:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For compounds sensitive to acid, consider deactivating with triethylamine or using neutral alumina.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | The optimal gradient should be determined by TLC analysis. |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography.[1] |
| Silica to Compound Ratio | 20:1 to 40:1 (w/w) | A higher ratio may be needed for difficult separations.[1] |
| Purity (Post-Column) | ≥ 97% | This is a typical purity for commercially available this compound. |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-6-methyl-4-nitropyridine via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound, presented in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even upon heating.
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Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What's wrong?
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Answer: This typically indicates an inappropriate solvent choice. This compound is a polar compound, and a solvent with insufficient polarity may not be effective. It's also possible that insoluble impurities are present in your crude material.[1]
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Troubleshooting Steps:
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Verify Solvent Choice: Consult the Solvent Selection Guide below. Consider solvents such as ethanol, isopropanol, or ethyl acetate.
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Increase Solvent Volume: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves. Be mindful that using too much solvent will reduce your yield.[2][3]
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Hot Gravity Filtration: If a significant portion of the compound has dissolved but some solid remains, these are likely insoluble impurities. You should perform a hot gravity filtration to remove them before allowing the solution to cool.[1]
-
-
Issue 2: No crystals form after the solution has cooled.
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Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What should I do?
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Answer: This is a common issue that can arise from several factors, including the solution not being saturated, the presence of impurities inhibiting crystallization, or a lack of nucleation sites.[4][5]
-
Troubleshooting Steps:
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Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[4][1]
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Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to form.[4]
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-
Reduce Solvent Volume: It is very likely that too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.[4][6]
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Cool to a Lower Temperature: Once the flask has cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and promote crystallization.[7]
-
-
Issue 3: The compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5][6] This can happen if the boiling point of the solvent is too high or if there are significant impurities that are depressing the melting point of your compound.[5][6]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation temperature and allow the solution to cool slowly again.[6]
-
Modify the Solvent System: If the problem persists, try using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
-
Issue 4: The resulting crystals are colored.
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Question: The pure this compound should be a light yellow solid, but my recrystallized product has a noticeable color. How can I remove these colored impurities?
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Answer: The presence of color often indicates minor, highly colored impurities. These can often be removed with activated charcoal.[5]
-
Troubleshooting Steps:
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Charcoal Treatment: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount of activated charcoal.
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Reheat and Filter: Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. Be sure to do this step quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless or light-yellow crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: While a specific solvent system may not be published, a good starting point for a polar compound like this would be polar solvents such as ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.[4]
-
-
Q2: How can I improve my recovery yield?
-
A2: Low yield is often due to using too much solvent.[2][5] To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your crude product.[2] Also, ensure that the solution is sufficiently cooled in an ice bath to maximize precipitation before filtration.[1] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]
-
-
Q3: Should I cool my solution quickly or slowly?
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of this compound
| Solvent Class | Example Solvents | Expected Solubility of this compound | Suitability for Recrystallization |
| Polar Protic | Ethanol, Isopropanol | Good solubility, especially when hot. | Often a good choice. The compound should be significantly less soluble when cold. A mixed system with water may be necessary if solubility is too high.[8] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good solubility. | Can be effective. May require pairing with a non-polar solvent like hexane to reduce solubility at cold temperatures.[8] |
| Non-Polar | Hexane, Toluene | Low solubility. | Generally unsuitable as a primary solvent but can be very effective as the "poor" solvent in a mixed solvent system with a more polar solvent.[8] |
| Aqueous | Water | Very low solubility. | Unlikely to be a suitable primary solvent due to the organic nature of the compound, but could potentially be used as the "poor" solvent with a solvent like ethanol.[8] |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve full dissolution at the boiling point of the solvent.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.[1]
Mandatory Visualization
Caption: A troubleshooting flowchart for the recrystallization process.
References
troubleshooting low conversion in Suzuki coupling of 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methyl-4-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in low or no conversion. What are the common causes and how can I improve the yield?
Low conversion in the Suzuki coupling of this compound can be attributed to several factors. The electron-deficient nature of the pyridine ring, due to the nitro group, activates the C-Br bond for oxidative addition but can also introduce other challenges.[1] Key areas to investigate include:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the ligand is critical for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for this challenging substrate.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, and its strength and solubility are important factors. The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Reaction Temperature and Time: While the electron-withdrawing nitro group facilitates oxidative addition, the overall reaction may still require elevated temperatures to proceed at a reasonable rate.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps:
-
Re-evaluate your catalyst system: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often more effective. Consider screening different palladium precursors and ligands (see Table 1).
-
Optimize the base and solvent: The choice of base and solvent can have a significant impact on the reaction outcome. A screening of different bases and solvent systems is recommended (see Table 2).
-
Increase the reaction temperature: Cautiously increasing the temperature in increments of 10-20 °C can improve the reaction rate.
-
Ensure inert conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize catalyst deactivation and homocoupling.[2]
-
Use a more stable boronic acid derivative: If protodeboronation is suspected, consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2]
Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of the starting material. How can I minimize these side reactions?
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintaining a strict inert atmosphere is crucial.[2]
-
-
Debromination (Proto-dehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur in the presence of a hydrogen source (e.g., water, alcohol) and a base.
-
Solution: Use anhydrous solvents and reagents if possible. Screening different bases can also help to minimize this side reaction.
-
Q3: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?
There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid being used. However, for electron-deficient bromopyridines, catalyst systems that are known to be robust and efficient are good starting points.
-
Recommended Starting Points:
-
Pd(dppf)Cl₂: This is a reliable and commercially available catalyst that often gives good results with a wide range of substrates.[2]
-
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos): These ligands are known to promote the coupling of challenging substrates by stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2]
-
A screening of different catalyst and ligand combinations is highly recommended to identify the optimal system for your specific reaction.
Data Presentation
The following tables summarize recommended starting conditions for the Suzuki coupling of electron-deficient 2-bromopyridines, based on literature for analogous substrates.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient 2-Bromopyridines
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(dppf)Cl₂ | - | 2-5 | Robust, air-stable precatalyst, often gives reproducible results. |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Highly active for a broad range of substrates, including electron-deficient ones.[2] |
| Pd(OAc)₂ | XPhos | 2-5 (Pd), 4-10 (Ligand) | Excellent for sterically hindered and electron-poor substrates. |
| Pd(PPh₃)₄ | - | 3-5 | Readily available, but may have lower activity for this substrate. |
Table 2: Recommended Bases and Solvents for Suzuki Coupling of Electron-Deficient 2-Bromopyridines
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80-110 | A strong base that is often effective for challenging couplings.[2] |
| Cs₂CO₃ | 1,4-Dioxane | 80-110 | Often provides higher yields but is more expensive.[2] |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-110 | A common and cost-effective choice.[2] |
| Na₂CO₃ | DMF | 80-120 | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
minimizing homocoupling in Sonogashira reactions of 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Sonogashira couplings of 2-Bromo-6-methyl-4-nitropyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Sonogashira reactions with a focus on preventing the formation of the undesired homocoupled diyne (Glaser coupling product).
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with this compound?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1] This is an undesired reaction because it consumes the alkyne starting material, which can be expensive and synthetically complex, thereby reducing the yield of the desired cross-coupled product. With an electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the palladium catalyst can be slower, potentially allowing more time for the competing homocoupling of the alkyne to occur.
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A2: The two main culprits responsible for promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also unfortunately catalyzes this unwanted side reaction.[2]
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction of this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is crucial, especially when a copper co-catalyst is used.[2]
-
Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[3][4] This often requires the use of specific palladium catalysts, bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃), and potentially higher reaction temperatures.[5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Use of a Reducing Atmosphere: Carrying out the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen or argon, has been shown to significantly diminish the formation of homocoupling byproducts.
-
Optimize Reaction Parameters: Carefully screen the palladium catalyst, ligand, base, and solvent. For electron-deficient pyridines, the choice of these components can be critical.
Q4: My reaction is not proceeding, or the yield is very low. What could be the issue?
A4: For an electron-deficient substrate like this compound, catalyst activity is key.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Using bulky ligands can sometimes mitigate this effect. Also, ensure your palladium catalyst is active and not "palladium black," which is an inactive, precipitated form of palladium.[2]
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides, especially electron-deficient ones, may require heating to facilitate the oxidative addition step.[1] However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is recommended.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity, as impurities can poison the catalyst.[2]
Quantitative Data
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | >90 | [6] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 93 | [6] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 25 | [7] |
| 4 | 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Dioxane | 80 | 3 | 92 | [8] |
| 5 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Dioxane | 80 | 4 | 88 | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling (Optimized for Minimizing Homocoupling)
This protocol is a general procedure adapted for this compound, incorporating best practices to reduce Glaser coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture over a period of 30-60 minutes.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scirp.org [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Bromo-6-methyl-4-nitropyridine. Due to the electron-deficient nature of the pyridine ring and the presence of a nitro group, this reaction can be challenging. This guide offers insights into selecting the appropriate base and reaction temperature to achieve optimal results.
Troubleshooting Guide
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?
A1: Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors. Here's a step-by-step troubleshooting approach:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical for the amination of electron-deficient heteroaryl halides. Ensure you are using a suitable catalyst system. For electron-deficient pyridines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often effective. Consider using a palladium pre-catalyst for more consistent results.[1]
-
Base Selection: The strength and solubility of the base are crucial. If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be beneficial.[2][3] Ensure the base is anhydrous, as water can deactivate the catalyst.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for this type of reaction range from 80-110 °C.[4][5]
-
Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and anhydrous. Impurities can poison the palladium catalyst.[6] Solvents should be degassed to remove oxygen, which can degrade the phosphine ligand and the Pd(0) catalyst.
Q2: My reaction is producing a significant amount of side products, such as hydrodehalogenation of the starting material. How can I minimize this?
A2: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction. Here are some strategies to minimize it:
-
Optimize Base and Temperature: This side reaction is often promoted by high temperatures and very strong bases. If you are using a strong base like NaOtBu at a high temperature, consider lowering the temperature. Alternatively, screening weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be effective, although this may require a higher catalyst loading or longer reaction time.[3]
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different bulky phosphine ligands can sometimes suppress hydrodehalogenation.
-
Control of Water Content: Rigorously exclude water from the reaction mixture, as it can be a proton source for hydrodehalogenation.
Q3: The nitro group on my pyridine ring seems to be causing issues. Are there specific considerations for this functional group?
A3: Yes, the nitro group introduces specific challenges. It is a strong electron-withdrawing group, which can affect the reactivity of the pyridine ring. Furthermore, nitro groups can be sensitive to certain reaction conditions.
-
Base Compatibility: Strong nucleophilic bases can potentially react with the nitro group. While strong non-nucleophilic bases like NaOtBu are often necessary for the amination of electron-deficient pyridines, it is crucial to monitor for potential side reactions involving the nitro group. In some cases, weaker bases may be required, even if it leads to longer reaction times.[3]
-
Potential for Catalyst Inhibition: While less common, highly functionalized substrates can sometimes interact with the palladium catalyst in unintended ways. If you suspect catalyst inhibition, screening different ligands or using a pre-catalyst might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a base for the amination of this compound?
A1: For electron-deficient 2-bromopyridines, a strong, non-nucleophilic base is often a good starting point. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these types of substrates.[5][7] However, due to the presence of the nitro group, it is advisable to also consider a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in your initial screening to assess the trade-off between reactivity and potential side reactions.[3]
Q2: What is the optimal temperature range for this reaction?
A2: The optimal temperature will depend on the chosen base and catalyst system. A good starting range for optimization is 80-110 °C .[4][5] Reactions with stronger bases like NaOtBu may proceed at the lower end of this range, while weaker bases might require higher temperatures to achieve a reasonable reaction rate.
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous, non-protic solvents are typically used for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most common and generally effective solvents.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.[4]
Data Presentation
The following tables summarize quantitative data for the Buchwald-Hartwig amination of substrates structurally similar to this compound. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Comparison of Bases in the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Substrate | Amine | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| NaOtBu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [5][9] |
| NaOtBu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [9] |
| Cs₂CO₃ | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Benzophenone imine | Pd(OAc)₂ / BINAP | Toluene | 110 | - | [10] |
| K₂CO₃ | 2-halopyridine | Aniline | - | - | 100 | 96 | [7] |
| K₃PO₄ | Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂ / Ligand | Toluene | - | Good results with PXZ amine | [2] |
Note: The yields and conditions are specific to the cited substrates and may vary for this compound.
Table 2: Effect of Temperature on Buchwald-Hartwig Amination
| Substrate | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | NaOtBu | 80 | 4 | 60 | [5] |
| General 2-halopyridine | NaOtBu | 80 | - | Satisfactory to quantitative | [7] |
| Aryl Halide | KOH | 80 | 24 | Excellent | [11] |
Note: This table illustrates the general temperature range for similar reactions. Optimal temperature for this compound may need to be determined empirically.
Experimental Protocols
The following is a representative protocol for the Buchwald-Hartwig amination of a structurally similar substrate, 2-Bromo-6-methylpyridine. This can be adapted as a starting point for the optimization of the reaction with this compound.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine [5][9]
Materials:
-
2-Bromo-6-methylpyridine
-
(+/-)-trans-1,2-diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv), (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv), [Pd₂(dba)₃] (0.02 equiv), (±)-BINAP (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low or no product conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methyl-4-nitropyridine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Bromo-6-methyl-4-nitropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and optimize your purification processes.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing this compound and provides practical solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of residual palladium in the final product after purification. | Strong chelation of palladium to the nitrogen atom of the pyridine ring can make it highly soluble in the organic phase and difficult to remove.[1][2] | 1. Select a High-Affinity Scavenger: Employ a scavenger specifically designed for palladium removal, such as those containing thiol or trimercaptotriazine (TMT) functional groups.[2] 2. Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (1-18 hours).[3] 3. Consider a Combination of Methods: A sequential approach, such as initial filtration through Celite followed by a scavenger treatment, can be more effective.[2] |
| Product loss during the scavenging process. | Non-specific adsorption of the product onto the scavenger material, especially with activated carbon.[1] | 1. Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product. 2. Minimize Scavenger Amount: Use the minimum effective amount of scavenger necessary for palladium removal. 3. Adjust the Solvent: Using a solvent in which your product is highly soluble can help minimize its adsorption onto the scavenger.[3] |
| Incomplete removal of palladium with filtration. | The presence of fine or soluble palladium particles that pass through standard filter media.[4] | 1. Use a Filter Aid: Employ a pad of Celite® (1-2 cm thick) to trap finely dispersed palladium particles.[4][5] 2. Induce Precipitation: If soluble palladium is suspected, try adding an anti-solvent to precipitate the palladium species before filtration.[4] 3. Switch to a Different Method: For soluble palladium, methods like scavenging or chromatography are more appropriate.[4][5] |
| Inconsistent palladium removal from batch to batch. | Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II)) or the presence of impurities that interfere with the removal process. | 1. Pre-treatment of the Reaction Mixture: Consider a mild oxidative or reductive wash to convert various palladium species into a single, more easily removable form.[3] 2. Ensure Consistent Reaction Conditions: Maintain consistent reaction parameters to ensure the final state of the palladium is predictable. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium catalysts from reaction mixtures containing this compound?
A1: The primary difficulty arises from the strong coordination of the palladium catalyst to the nitrogen atom of the pyridine ring in this compound. This interaction can form stable, soluble complexes that are not easily removed by simple filtration.[1][2]
Q2: What are the most common methods for removing palladium catalysts in this context?
A2: The most common and effective methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers.[2]
-
Scavenging: Employing reagents with a high affinity for palladium to form complexes that can be easily filtered off.[2]
-
Filtration: Using a filter aid like Celite® to remove heterogeneous palladium catalysts.[4][5]
-
Chromatography: Utilizing column chromatography to separate the product from the catalyst.[5]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[2]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[2] When added to the reaction mixture, they selectively bind to the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.[2]
Q4: Is activated carbon a good choice for palladium removal?
A4: Activated carbon can be a cost-effective option for palladium removal. However, it may also lead to product loss due to non-specific adsorption.[1] It is often used as a polishing step after an initial purification method.
Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2]
Data Presentation
The following table summarizes the representative efficiency of various palladium removal methods for pyridine-containing compounds. Please note that the actual efficiency may vary depending on the specific experimental conditions.
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference Compound Type |
| Scavenging | Silica-Based Thiol | >1000 | <10 | >99% | Aminopyridine |
| Scavenging | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | Aminopyridine |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | >99.6% | Generic API |
| Scavenging | Polystyrene-bound TMT (MP-TMT) | 330 | ~10-30 | ~90-97% | Generic API |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[2][3][6]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[2][3]
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[6]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Mandatory Visualization
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Technical Support Center: Analysis of 2-Bromo-6-methyl-4-nitropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4-nitropyridine. The focus is on identifying potential byproducts and resolving common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Category 1: Potential Reaction Byproducts
Q1: What are the most common types of reactions for this compound?
A1: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at positions ortho and para to the electron-withdrawing nitro group.[1][2] The primary reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces the bromide at the C2 position.[3][4] Additionally, transition-metal-catalyzed cross-coupling reactions are frequently used to form new carbon-carbon and carbon-heteroatom bonds.[3]
Q2: Besides the expected product from a nucleophilic substitution, what are the common byproducts I should look for?
A2: Several byproducts can arise depending on the reaction conditions. Key potential byproducts include:
-
Debromination: Loss of the bromine atom to yield 6-methyl-4-nitropyridine. This can occur under certain catalytic or reductive conditions.[5][6]
-
Nitro Group Reduction: The nitro group can be reduced to an amino group, forming 4-amino-2-bromo-6-methylpyridine, particularly if a reducing agent is present or under certain catalytic hydrogenation conditions.
-
N-Oxide Formation: Oxidation of the pyridine nitrogen can lead to the formation of this compound N-oxide.[1][7] This can happen if oxidizing agents are present.
-
Hydrolysis: If water is present, the bromo group can be substituted by a hydroxyl group, leading to 6-methyl-4-nitro-2-pyridone.
Q3: My reaction involves a palladium catalyst. What specific byproducts should I be aware of?
A3: Palladium-catalyzed reactions, while efficient, can sometimes lead to dehalogenation, where the bromine atom is replaced by hydrogen.[5] This results in the formation of 6-methyl-4-nitropyridine. Ensure your catalytic system is optimized to minimize this side reaction.
Category 2: LC-MS Data Interpretation & Troubleshooting
Q4: I see a peak with a mass that doesn't match my expected product or starting material. How do I begin to identify it?
A4: Unidentified peaks are a common challenge.[8] A systematic approach is best:
-
Check for Common Adducts: The peak may be your compound of interest with an adduct. Electrospray ionization (ESI) is a soft ionization technique that often produces quasi-molecular ions, such as protonated molecules ([M+H]⁺) or adducts with solvent or salt ions.[9] Check for common adducts like sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).[10]
-
Analyze the Isotopic Pattern: The presence of a bromine atom in your starting material and some byproducts creates a characteristic isotopic pattern. You should see two peaks of nearly equal intensity, separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺), which is the signature for a single bromine atom.[11][12] If this pattern is absent, the byproduct has likely undergone debromination.
-
Consult the Potential Byproduct Table: Compare the m/z of the unknown peak (after accounting for adducts) with the masses of potential byproducts listed in the table below.
Q5: What are the most common adducts I should expect in positive ion ESI mode?
A5: In positive ion mode, you will almost always see the protonated molecule [M+H]⁺. Other frequently observed adducts come from salts in your glassware, solvents, or mobile phase additives.[10][13]
Table 1: Common Adducts in Positive ESI-MS
| Adduct Ion | Formula | Mass Shift (from M) | Common Sources |
| Proton | [M+H]⁺ | +1.007 | Acidic mobile phase, protic solvents |
| Sodium | [M+Na]⁺ | +22.989 | Glassware, mobile phase contaminants |
| Ammonium | [M+NH₄]⁺ | +18.034 | Ammonium-based buffers (e.g., ammonium acetate) |
| Potassium | [M+K]⁺ | +38.963 | Glassware, mobile phase contaminants[10] |
| Acetonitrile | [M+ACN+H]⁺ | +42.034 | Acetonitrile in the mobile phase |
| Methanol | [M+MeOH+H]⁺ | +33.034 | Methanol in the mobile phase |
Q6: My chromatogram shows broad or tailing peaks. What could be the cause?
A6: Poor peak shape can result from several factors, including column overload, contamination, or secondary interactions between your analyte and the column stationary phase.[14][15]
-
Column Overload: Try diluting your sample and injecting a smaller volume.[15]
-
Contamination: Flush the column with a strong solvent. Contamination on the column frit can also cause peak splitting.[15]
-
Secondary Interactions: Acidic or basic analytes can interact with residual silanols on C18 columns, causing tailing. Adding a small amount of a modifier like formic acid or triethylamine to the mobile phase can improve peak shape.
Troubleshooting Guides
This section provides systematic guides for resolving specific experimental issues.
Guide 1: Identifying Unknown Peaks in LC-MS
This guide follows a logical workflow to help identify unexpected signals in your chromatogram.
Caption: Workflow for identifying an unknown peak.
Table 2: Calculated Masses of Potential Byproducts
| Compound Name | Structure Change | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| Starting Material | - | C₆H₅Br¹N₂O₂ | 215.953 | 216.961 / 218.959 |
| Debrominated Product | Loss of Br, Gain of H | C₆H₆N₂O₂ | 138.043 | 139.051 |
| Reduced Nitro Product | Loss of O₂, Gain of H₂ | C₆H₇Br¹N₂ | 185.984 | 186.992 / 188.990 |
| N-Oxide Product | Gain of O | C₆H₅Br¹N₂O₃ | 231.948 | 232.956 / 234.954 |
| Hydrolyzed Product | Loss of Br, Gain of OH | C₆H₆N₂O₃ | 154.038 | 155.045 |
Note: Masses are calculated for the most abundant isotopes (e.g., ⁷⁹Br). The expected [M+H]⁺ shows values for both ⁷⁹Br and ⁸¹Br where applicable.
Experimental Protocols
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing reaction mixtures containing this compound and related compounds. Optimization may be required based on the specific nucleophile and product.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate and water).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 1 mL of 50:50 acetonitrile/water.
-
Filter the sample through a 0.2 µm syringe filter before injection.[15]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-600.
-
Data Acquisition: Full scan mode. If byproduct identification is the primary goal, consider running in MS/MS or targeted MS/MS mode after an initial full scan analysis.
-
Caption: High-level experimental workflow diagram.
Guide 2: Troubleshooting Common LC-MS Issues
This diagram outlines common problems and their potential causes and solutions.
Caption: Troubleshooting common LC-MS issues.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. sgs.com [sgs.com]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. madbarn.com [madbarn.com]
- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Scale-Up of 2-Bromo-6-methyl-4-nitropyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Bromo-6-methyl-4-nitropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient nitrating or brominating agent.- Poor temperature control leading to side reactions.- Inefficient mixing.- Product loss during work-up and isolation. | - Titrate the concentration of your nitrating and brominating agents before use.- Implement precise temperature monitoring and control, especially during additions of reagents.- Ensure adequate agitation for the reactor size and viscosity of the reaction mixture.- Optimize extraction and purification procedures to minimize losses. |
| TSG-002 | Formation of Impurities/Byproducts | - Presence of moisture or air in the reaction.- Over-reaction or side reactions due to poor temperature control.- Formation of isomeric byproducts. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[1]- Maintain strict temperature control throughout the reaction.[1]- Analyze the crude product to identify byproducts and adjust reaction conditions accordingly. |
| TSG-003 | Exothermic Runaway Reaction | - Rapid addition of nitrating agent.- Inadequate cooling capacity for the scale of the reaction.- Poor mixing leading to localized "hot spots". | - Add the nitrating agent dropwise or in small portions, with careful monitoring of the internal temperature.[1]- Ensure the cooling system is sufficient for the reaction volume and expected exotherm.- Use a reactor with efficient stirring to maintain a homogeneous temperature throughout the mixture.[1] |
| TSG-004 | Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid.- Formation of hard-to-remove impurities.- Column chromatography is not feasible at a large scale. | - If the product is an oil, try to form a solid salt for easier handling.- Identify impurities and develop a purification strategy to remove them (e.g., recrystallization, distillation).- Develop a robust crystallization or distillation method for purification at scale.[1] |
| TSG-005 | Inconsistent Results Between Batches | - Variation in the quality of starting materials.- Inconsistent reaction conditions (temperature, time, addition rates).- Differences in work-up procedures. | - Use starting materials from the same lot or ensure consistent quality between lots.- Standardize all reaction parameters and use automated systems for better control.- Develop a detailed and standardized work-up protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up this synthesis are likely to include:
-
Exothermic Reactions: Nitration reactions are notoriously exothermic and can be hazardous if not carefully controlled.[4][5] Careful temperature management is critical to prevent runaway reactions.[1]
-
Reagent Handling and Addition: The use of strong acids and potentially hazardous reagents requires stringent safety protocols and controlled addition rates, which can be more complex on a larger scale.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is crucial to avoid localized "hot spots" and ensure consistent reaction progress.[1]
-
Purification: Isolating the pure product from starting materials, byproducts, and reagents can be challenging at scale. Column chromatography, often used in laboratory settings, can be impractical and costly for large quantities.[1] Development of robust crystallization or distillation methods is often necessary.[1]
-
Waste Management: The synthesis can generate significant amounts of acidic and halogenated organic and inorganic waste, which requires proper handling and disposal procedures.[1]
Q3: How can I control the exotherm during the nitration step?
A3: To control the exotherm during nitration, you should:
-
Use a reactor with a high surface area to volume ratio and an efficient cooling system.
-
Add the nitrating agent slowly and in a controlled manner, monitoring the internal temperature closely.
-
Ensure vigorous stirring to dissipate heat and maintain a uniform temperature.
-
Consider using a semi-batch process where the starting material is added to the nitrating agent at a controlled rate.
Q4: What are the safety considerations for handling the reagents and intermediates?
A4: Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile and corrosive reagents.
-
Reagent Handling: Handle strong acids and brominating agents with extreme care. Have appropriate spill kits readily available.
-
Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Quantitative Data
The following table presents illustrative data on how key reaction parameters and outcomes can vary with the scale of the reaction. This data is representative and may not reflect the actual results for this specific synthesis.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Purity (Crude) | 95-98% | 90-95% | 85-90% |
| Purity (Final) | >99% | >99% | >99% |
| Key Challenge | Product Isolation | Heat Transfer | Mixing and Homogeneity |
Experimental Protocols
The following is a plausible, representative experimental protocol for the laboratory-scale synthesis of a related compound, 2-bromo-6-methylpyridine, which is a key intermediate. The synthesis of this compound would involve an additional nitration step, the conditions for which would need careful development.
Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine (Sandmeyer-type reaction) [3]
Materials:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 48% hydrobromic acid in a round-bottom flask, add 2-amino-6-methylpyridine.[3]
-
Cool the resulting mixture to -10 °C using an ice-salt bath.[3]
-
Slowly add bromine dropwise over 40 minutes, maintaining the temperature at -5 °C.[3]
-
Stir the orange-colored mixture for an additional 1.5 hours at this temperature.[3]
-
In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.[2]
-
Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a sodium hydroxide solution.[2]
-
Extract the product with diethyl ether.[2]
-
Combine the organic phases and wash sequentially with water and saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to obtain 2-bromo-6-methylpyridine.[2]
Visualizations
Experimental Workflow
Caption: A plausible two-step synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield or high impurity issues.
References
preventing decomposition of 2-Bromo-6-methyl-4-nitropyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2-Bromo-6-methyl-4-nitropyridine. Our goal is to help you prevent decomposition and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including elevated temperatures, the presence of strong bases or nucleophiles, and exposure to UV light. The nitro group on the pyridine ring makes the compound susceptible to reduction or nucleophilic substitution.[1]
Q2: What are the visible signs of decomposition?
A2: Decomposition can be indicated by a change in the reaction mixture's color, the formation of unexpected precipitates, or the appearance of multiple spots on a Thin Layer Chromatography (TLC) analysis that do not correspond to the starting material or the desired product.
Q3: How can I minimize the risk of decomposition when running reactions with this compound?
A3: To minimize decomposition, it is recommended to conduct reactions at the lowest effective temperature, use milder bases when possible, protect the reaction from light, and ensure an inert atmosphere to prevent side reactions. Careful monitoring of the reaction progress is also crucial to avoid prolonged reaction times at elevated temperatures.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: While generally stable in dilute acidic solutions, 4-nitropyridine derivatives can be susceptible to degradation under strongly basic conditions.[1] Strong bases can facilitate nucleophilic attack on the pyridine ring, potentially leading to the displacement of the bromo or nitro group.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield of your target compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | - Lower the reaction temperature. - Use a milder base (e.g., carbonates instead of hydroxides or alkoxides). - Protect the reaction vessel from light by wrapping it in aluminum foil. - Ensure all reagents and solvents are anhydrous and degassed to prevent side reactions. |
| Catalyst Inactivation (for cross-coupling reactions) | - The pyridine nitrogen can coordinate with the palladium catalyst, leading to inactivation. Use ligands that are bulky and electron-rich to shield the metal center. - Ensure strict inert atmosphere conditions (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inefficient Reaction Conditions | - Optimize the solvent system for better solubility of all reactants. - Screen different ligands and palladium precursors for cross-coupling reactions. - Adjust the stoichiometry of the reagents, particularly the base and the coupling partner. |
Issue 2: Formation of Multiple Unidentified Byproducts
The presence of multiple byproducts often points to decomposition or side reactions.
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | - Run the reaction at a lower temperature, even if it requires a longer reaction time. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Nucleophilic Attack on the Pyridine Ring | - If using a strong nucleophile, consider a protection-deprotection strategy for the nitro group if it is not the desired reaction site. - Use a less nucleophilic base. |
| Reduction of the Nitro Group | - Avoid using reagents that can act as reducing agents unless a reduction is intended. - Ensure the inert atmosphere is free of hydrogen gas if not performing a hydrogenation reaction. |
| Hydrolysis of the Bromo Group | - Use anhydrous solvents and reagents to prevent the replacement of the bromine atom with a hydroxyl group. |
Experimental Protocols
Below are detailed methodologies for common reactions involving this compound. These are general protocols and may require optimization for your specific substrate and desired product.
Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 - 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Decomposition Factors
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Factors leading to the decomposition of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
References
effect of steric hindrance in reactions of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Bromo-6-methyl-4-nitropyridine. The inherent steric hindrance imparted by the 6-methyl group, combined with the electronic effects of the nitro group, presents unique challenges in common transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to steric hindrance from the 6-methyl group, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle. The electron-withdrawing nitro group at the 4-position activates the C-Br bond, but the steric bulk near the reaction center is a dominant factor. To overcome this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily access the sterically hindered C-Br bond.
-
Catalyst System: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand. For challenging substrates, catalyst systems like XPhos Pd G3 may be more effective.
-
Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices.
-
Temperature: Higher reaction temperatures (80-120 °C) may be necessary to overcome the activation energy barrier imposed by steric hindrance.
Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination of this substrate is challenging due to the steric hindrance from the 6-methyl group. Key optimization parameters include:
-
Catalyst and Ligand: Similar to Suzuki-Miyaura coupling, bulky, electron-rich ligands are crucial. Ligands like (±)-BINAP or Xantphos in combination with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ have shown success with sterically hindered 2-bromopyridines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often effective. However, the compatibility of the base with other functional groups on your amine coupling partner should be considered.
-
Solvent: Anhydrous, degassed solvents such as toluene or 1,4-dioxane are typically used.
-
Temperature: Elevated temperatures (e.g., 80-110 °C) are generally required.
Q3: In Nucleophilic Aromatic Substitution (SNAr) reactions with this compound, which position is more susceptible to nucleophilic attack?
A3: In principle, both the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing nitro group. However, the 6-methyl group provides significant steric hindrance around the 2-position. Consequently, nucleophilic attack is more likely to occur at the 4-position, leading to the displacement of the nitro group, especially with bulkier nucleophiles. For smaller, highly reactive nucleophiles, substitution at the 2-position displacing the bromine may be observed, but likely at a slower rate compared to an unhindered substrate.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Ineffective catalyst system for sterically hindered substrate.2. Inappropriate base.3. Insufficient reaction temperature. | 1. Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).2. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in increments of 10 °C (up to 120 °C). |
| Protodeboronation of Boronic Acid | 1. Presence of water or other proton sources.2. Base-mediated decomposition. | 1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.2. Use a weaker base if compatible with the reaction, or shorten the reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient oxidative addition. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).2. Use a more active catalyst system (see above) to favor the cross-coupling pathway. |
Challenges in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion | 1. Steric hindrance preventing catalyst-substrate interaction.2. Catalyst deactivation. | 1. Employ a catalyst system with bulky ligands (e.g., Pd₂(dba)₃ / (±)-BINAP).2. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Competitive β-hydride elimination.2. Inefficient reductive elimination. | 1. This is more common with primary amines. Using a more sterically hindered ligand can sometimes suppress this side reaction.2. Ensure the catalyst system is active enough to promote the final C-N bond formation. |
Experimental Protocols
Note: The following protocols are based on reactions with structurally similar, sterically hindered 2-bromopyridines and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromopyridine
This protocol is adapted for a generic Suzuki-Miyaura coupling with a sterically hindered 2-bromopyridine and should be optimized for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine[1]
This protocol describes the amination of the closely related 2-bromo-6-methylpyridine.[1]
Materials:
-
2-bromo-6-methylpyridine (1.0 equiv)
-
(+/-)-trans-1,2-diaminocyclohexane (0.5 equiv)
-
[Pd₂(dba)₃] (0.02 equiv)
-
(±)-BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.[1]
-
Evacuate and backfill the flask with argon.[1]
-
Add anhydrous toluene and heat the mixture to 80 °C with stirring for 4 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Caption: Troubleshooting workflow for sterically hindered cross-coupling reactions.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: An Analytical Comparison of 2-Bromo-6-methyl-4-nitropyridine
For researchers, scientists, and professionals in the dynamic field of drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of 2-Bromo-6-methyl-4-nitropyridine, a key building block in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present available analytical data, juxtaposed with alternative techniques and related compounds, to offer a comprehensive resource for informed decision-making in research and development.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the available and predicted analytical data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [1] |
| Monoisotopic Mass | 215.95345 Da[2] |
| [M+H]⁺ | 216.96073 m/z[2] |
| [M+Na]⁺ | 238.94267 m/z[2] |
| [M-H]⁻ | 214.94617 m/z[2] |
Table 2: Predicted ¹H NMR Data for this compound and Comparison with a Similar Compound
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-3 | Data not available | Data not available |
| H-5 | Data not available | Data not available | |
| -CH₃ | Data not available | Data not available | |
| 2-Bromo-6-methylpyridine[3] | Aromatic H's | 7.0 - 7.6 | Multiplet |
| -CH₃ | ~2.5 | Singlet |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| -CH₃ | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the NMR and mass spectrometry analysis of substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
ESI-MS Parameters (for molecular weight determination):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
EI-MS Parameters (for fragmentation analysis, typically with GC-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Analytical Workflow
The logical progression of analytical techniques is crucial for efficient structural elucidation.
Caption: Workflow for the structural analysis of this compound.
Alternative Analytical Techniques
While NMR and MS are the cornerstones of structural analysis, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, characteristic peaks for the C-Br, C=N, C=C, and NO₂ groups would be expected.
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles. This is particularly valuable for complex stereochemical assignments.
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which can be used to confirm the molecular formula.
Logical Relationships in Spectroscopic Data Analysis
The interpretation of spectroscopic data follows a logical pathway to deduce the final structure.
Caption: Logical flow from raw spectral data to final structure determination.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-6-methyl-4-nitropyridine and Its Analogs
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-6-methyl-4-nitropyridine and two structurally related alternatives: 2-Bromo-6-methylpyridine and 2-Bromo-4-methylpyridine. This information is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these substituted pyridine compounds. Due to the limited availability of experimental spectra for this compound, predicted data from reliable computational models are presented alongside available experimental and predicted data for the selected alternatives.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its analogs. These values are crucial for understanding the influence of different substituents on the electronic environment of the pyridine ring.
Table 1: ¹H NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | H-3 (ppm) | H-5 (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | 8.10 (s) | 7.85 (s) | 2.65 (s) |
| 2-Bromo-6-methylpyridine (Experimental) | 7.35 (d) | 6.98 (d) | 2.45 (s) |
| 2-Bromo-4-methylpyridine (Predicted)[1] | 7.30 (s) | 7.05 (d) | 2.40 (s) |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | 142.5 | 120.0 | 155.0 | 118.5 | 160.0 | 24.0 |
| 2-Bromo-6-methylpyridine (Predicted) | 141.8 | 127.2 | 138.5 | 121.8 | 158.7 | 24.1 |
| 2-Bromo-4-methylpyridine (Predicted)[1] | 142.1 | 128.9 | 148.5 | 125.1 | 150.2 | 21.0 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyridine compounds.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
The instrument needs to be tuned and the magnetic field shimmed for optimal resolution.
-
The sample temperature is typically maintained at 298 K.
3. ¹H NMR Acquisition Parameters:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm for pyridines).
-
A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to 1-2 seconds.
4. ¹³C NMR Acquisition Parameters:
-
A proton-decoupled pulse program is generally employed to simplify the spectrum.
-
The spectral width should be set to encompass the entire range of expected carbon chemical shifts (e.g., 0-160 ppm for pyridines).[2]
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required.
-
A longer relaxation delay of 2-5 seconds is often used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier transformation.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Substituent Effects on NMR Chemical Shifts
The electronic properties of the bromo, methyl, and nitro substituents significantly influence the chemical shifts of the pyridine ring's protons and carbons. The following diagram illustrates the logical relationship between these substituents and their effect on the electron density and, consequently, the NMR chemical shifts.
Caption: Influence of substituents on pyridine ring NMR chemical shifts.
References
kinetic studies of Suzuki coupling with 2-Bromo-6-methyl-4-nitropyridine
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 2-Bromo-6-methyl-4-nitropyridine and Analogous Compounds
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of Suzuki-Miyaura cross-coupling is pivotal for optimizing synthetic routes and scaling up production. This guide provides a comparative analysis of the kinetic aspects of the Suzuki coupling reaction with a focus on this compound. Due to the limited availability of specific kinetic data for this compound in published literature, this guide draws comparisons from structurally similar bromopyridines to predict its reactivity and to provide a framework for experimental design.
Reactivity of this compound in Suzuki Coupling
The reactivity of a halopyridine in a palladium-catalyzed Suzuki-Miyaura coupling is primarily dictated by the electronic properties of the substituents on the pyridine ring and the position of the halogen. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.
For this compound, the substituents are expected to have the following effects:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the 4-position is expected to significantly increase the reactivity of the C-Br bond towards oxidative addition. This is a common strategy to enhance the efficiency of cross-coupling reactions.
-
Methyl Group (-CH₃): The electron-donating nature of the methyl group at the 6-position might slightly counteract the effect of the nitro group, but its overall impact is likely to be less significant.
-
Bromine Position (2-position): The bromine at the 2-position is adjacent to the pyridine nitrogen, which can potentially coordinate with the palladium catalyst. This coordination can sometimes inhibit the reaction, but the use of bulky phosphine ligands can mitigate this effect.[1]
Overall, this compound is anticipated to be a highly reactive substrate in Suzuki coupling reactions, likely more reactive than 2-bromopyridine or 2-bromo-4-methylpyridine due to the presence of the strongly electron-withdrawing nitro group.
Comparison with Alternative Bromopyridines
The following table summarizes the general reactivity and typical reaction outcomes for various bromopyridines in Suzuki-Miyaura coupling, providing a basis for comparison with this compound.
| Bromopyridine Derivative | Key Substituent Effects | General Reactivity | Typical Yields | References |
| 2-Bromopyridine | Parent compound, baseline reactivity. | Moderate | Good | [2] |
| 3-Bromopyridine | Bromine is not adjacent to nitrogen, reducing potential catalyst inhibition. | High | Excellent | |
| 2-Bromo-4-methylpyridine | Electron-donating methyl group. | Moderate | Good to Excellent | [3] |
| 2-Bromo-6-methylisonicotinic acid | Electron-withdrawing carboxylic acid. | High | Good to Excellent | [4][5] |
| This compound | Strongly electron-withdrawing nitro group. | Predicted to be Very High | Expected to be Excellent | N/A |
Experimental Protocols for Kinetic Studies
A generalized protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for studies involving this compound.
Materials:
-
This compound (or other bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Internal standard (for GC/HPLC analysis, e.g., diphenylamine)
-
An inert gas supply (Nitrogen or Argon)
-
Reaction vials and a temperature-controlled reaction block or oil bath
-
Analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine, arylboronic acid, palladium catalyst, base, and internal standard to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent to the reaction vial.
-
Initiation and Sampling: Place the vial in the pre-heated reaction block or oil bath to start the reaction. At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution (e.g., a cooled solution of an amine or acid).[6]
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactants and products over time.
-
Data Processing: Plot the concentration of the limiting reagent versus time to determine the reaction rate and order.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for conducting kinetic studies of Suzuki coupling.
References
A Comparative Analysis of Cross-Coupling Methods for 2-Bromo-6-methyl-4-nitropyridine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The highly functionalized building block, 2-Bromo-6-methyl-4-nitropyridine, presents a unique substrate for various cross-coupling reactions. The electron-withdrawing nature of the nitro group at the 4-position is expected to significantly influence the reactivity of the C-Br bond at the 2-position, potentially leading to varied yields across different catalytic systems.
This guide offers a comparative overview of common cross-coupling methods for the derivatization of this compound. Due to a lack of specific comparative studies on this substrate, the following data is compiled from studies on structurally related bromopyridines. Researchers should note that these values serve as a baseline and optimization will be crucial for achieving desired outcomes with this compound.
Comparative Yield Analysis
The following table summarizes typical reaction conditions and expected yield ranges for various palladium-catalyzed cross-coupling reactions. It is important to note that actual yields can vary based on the specific coupling partner, catalyst system, and reaction conditions employed.
| Cross-Coupling Method | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) & Time (h) | Expected Yield Range (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O | 80-120 °C, 12-24 h | 70-95% |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 100-120 °C, 18-24 h | 60-85% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-65 °C, 4-12 h | 75-95% |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C, 8-24 h | 60-90% |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, Dioxane | 90-110 °C, 12-24 h | 65-90% |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ / Ni(dppe)Cl₂ | - | THF, Dioxane | 25-66 °C, 12-24 h | 22-29%[1] |
Note: The expected yield ranges are estimates based on reactions with similar bromopyridine substrates and do not account for the specific electronic effects of the 4-nitro group on this compound. The yield for the Negishi coupling is based on a reported range for nitropyridines.[1]
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate and coupling partners.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling
This protocol outlines a general procedure for the Heck coupling of an alkene with this compound.
Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
Et₃N (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by chromatography.
Sonogashira Coupling
A general protocol for the Sonogashira coupling of a terminal alkyne with this compound is detailed below.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify.
Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer.
-
Concentrate and purify the crude product by chromatography.
Visualizations
To aid in the understanding of the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Biological Activity of 2-Bromo-6-methyl-4-nitropyridine Derivatives: A Field with Untapped Potential
Despite its potential as a versatile chemical scaffold, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the reported biological activities of derivatives of 2-Bromo-6-methyl-4-nitropyridine. While the parent compound is commercially available and possesses reactive sites amenable to chemical modification, specific examples of its derivatives with characterized biological effects, such as antimicrobial, anticancer, or enzyme inhibitory activities, remain largely undocumented in peer-reviewed publications and patent literature.
The inherent chemical functionalities of this compound, including a reactive bromo-substituent, a nitro group, and a methyl group on the pyridine ring, theoretically allow for the synthesis of a diverse library of compounds. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various chemical moieties. The nitro group can be reduced to an amino group, providing a handle for further derivatization, or it can influence the electronic properties of the molecule.
However, extensive searches for research articles and patents specifically detailing the synthesis and subsequent biological evaluation of compounds derived from this particular starting material have not yielded concrete examples with quantitative data on their biological performance. General reviews on the biological activities of nitropyridines often highlight the potential of this class of compounds in drug discovery, but they do not provide specific instances originating from this compound.
For instance, while studies on related structures like 2-bromo-4-methylpyridine derivatives have shown potential anticancer and antimicrobial activities, this information cannot be directly extrapolated to derivatives of the nitro-containing isomer. Similarly, research on other functionalized pyridine scaffolds, such as 2-bromo-6-methylisonicotinic acid, in the context of kinase inhibitor synthesis, does not directly involve the 4-nitro-substituted analogue.
This lack of available data prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative biological data (e.g., IC₅₀, MIC values), detailed experimental protocols for the assays performed, and elucidated mechanisms of action or signaling pathways, none of which are currently available in the public domain for derivatives of this compound.
Therefore, for researchers, scientists, and drug development professionals interested in this specific chemical space, the biological landscape of this compound derivatives represents a largely unexplored territory. The absence of existing data suggests an opportunity for novel research to synthesize and screen a library of derivatives for various biological activities, potentially uncovering new lead compounds for therapeutic development. Future work in this area would be foundational in establishing the structure-activity relationships and therapeutic potential of this class of compounds.
Comparative Analysis of the Predicted X-ray Crystal Structure of 2-Bromo-6-methyl-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated X-ray crystal structure of 2-Bromo-6-methyl-4-nitropyridine and its derivatives. Due to the absence of a publicly available crystal structure for this specific compound, this analysis leverages crystallographic data from closely related analogues to predict its structural characteristics and compare them with alternative structures. This approach allows for insightful discussions on the influence of substituent groups on the pyridine ring's geometry and crystal packing.
Data Presentation: A Comparative Look at Pyridine Derivatives
To understand the potential crystal structure of this compound, we can examine the crystallographic data of analogous compounds. The following table summarizes key parameters for derivatives featuring bromo, chloro, and nitro substitutions on a pyridine ring. These analogues provide a basis for predicting the structural behavior of the target molecule.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 2,6-dichloro-4-nitropyridine N-oxide | C₅H₂Cl₂N₂O₃ | Orthorhombic | P2₁2₁2₁ | 5.964 | 9.510 | 26.192 | 90 | 90 | 90 | 1485.5 | [1] |
| 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate | C₅H₆BrN₂⁺·C₇HF₄O₂⁻ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [2] |
| [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂] | C₁₂H₁₂Br₂CuN₄O₆ | Monoclinic | P2₁/c | 6.7738 | 13.1890 | 10.0999 | 90 | 103.298 | 90 | 878.13 | [3] |
| [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] | C₁₂H₁₂Br₂CuN₄O₆ | Triclinic | P-1 | - | - | - | - | - | - | - | [3] |
Note: Complete unit cell parameters for all compounds were not available in the search results.
The data from 2,6-dichloro-4-nitropyridine N-oxide is particularly informative.[1] The presence of a nitro group at the 4-position and halogens at the 2 and 6-positions creates a substitution pattern similar to our target molecule. We can anticipate that this compound might also crystallize in a common space group for organic molecules, such as one of the monoclinic or orthorhombic systems. The interplay of the electron-withdrawing nitro group and the halogen will significantly influence bond lengths and angles within the pyridine ring, as well as intermolecular interactions.
The structure of the 2-amino-6-bromopyridinium salt highlights how a bromine atom at the 6-position can participate in hydrogen bonding, especially when a suitable hydrogen bond donor or acceptor is present in the crystal lattice.[2] In the case of this compound, weak C-H···O or C-H···N interactions involving the methyl and nitro groups are likely to play a role in the crystal packing.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process involving several key steps.[4][5] The following outlines a typical experimental protocol for the single-crystal X-ray diffraction of a small organic molecule like a this compound derivative.
1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals suitable for diffraction.[5] Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting: A suitable crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
3. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[4]
4. Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and polarization. This process yields a set of unique reflection data.
5. Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.[4]
Mandatory Visualization
References
- 1. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Reactivity of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-6-methyl-4-nitropyridine and its structural analog, 2-Bromo-4-nitropyridine, with a focus on computational studies and their implications for synthetic applications. The information herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of these versatile building blocks.
Introduction
Substituted nitropyridines are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring allows for the fine-tuning of their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide focuses on a comparative analysis of this compound and 2-Bromo-4-nitropyridine, providing insights into how the additional methyl group is predicted to influence the molecule's reactivity profile.
Computational Analysis of Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and reactivity of molecules. By calculating parameters such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and electrostatic potential, we can infer the susceptibility of a molecule to nucleophilic attack.
Table 1: Predicted Computational Reactivity Descriptors and Their Implications
| Parameter | 2-Bromo-4-nitropyridine (Reference) | This compound (Predicted) | Rationale for Predicted Difference |
| HOMO-LUMO Energy Gap (ΔE) | Lower | Slightly Higher | The electron-donating methyl group is expected to slightly raise the energy of the HOMO, potentially increasing the HOMO-LUMO gap. |
| Reactivity Implication of ΔE | Higher Reactivity | Slightly Lower Reactivity | A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. |
| Electrostatic Potential at C2 | Highly Positive (Electrophilic) | Slightly Less Positive | The electron-donating nature of the methyl group can slightly reduce the partial positive charge on the carbon atom bonded to the bromine, making it a marginally less potent electrophilic site for nucleophilic attack. |
| Overall Predicted Reactivity | High | High (marginally lower than reference) | Both molecules are highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nitro group. The deactivating effect of the methyl group in the 6-position is expected to be minimal. |
Experimental Reactivity Comparison
The reactivity of bromo-nitropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The electron-deficient pyridine ring, further activated by the nitro group, readily undergoes substitution at the carbon bearing the bromine atom.
Table 2: Comparison of Expected Experimental Reactivity in Nucleophilic Aromatic Substitution
| Feature | 2-Bromo-4-nitropyridine | This compound |
| Reaction Rate with Nucleophiles | Faster | Slower |
| Reaction Conditions | Milder conditions may be sufficient. | May require slightly more forcing conditions (higher temperature or longer reaction time). |
| Product Yield | Generally high. | Expected to be high, potentially slightly lower than the unsubstituted analog under identical conditions. |
Experimental Protocols
The following is a generalized protocol for the nucleophilic aromatic substitution of 2-bromo-4-nitropyridine derivatives with a common nucleophile, piperidine. This protocol can be adapted for various other amine, alcohol, or thiol nucleophiles.
General Procedure for Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
2-Bromo-4-nitropyridine or this compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-bromo-4-nitropyridine derivative (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To this stirring solution, add piperidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-piperidino-4-nitropyridine derivative.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the nucleophilic aromatic substitution pathway and the general experimental workflow.
Caption: The SNAr mechanism for 2-bromo-nitropyridines.
Caption: General experimental workflow for SNAr.
Conclusion
Both this compound and 2-Bromo-4-nitropyridine are highly reactive substrates for nucleophilic aromatic substitution. Computational predictions, based on the electronic properties of the substituents, suggest that 2-Bromo-4-nitropyridine is likely to be the more reactive of the two, albeit marginally. The electron-donating methyl group in the 6-position of this compound is expected to slightly decrease its reactivity towards nucleophiles. This subtle difference may necessitate minor adjustments to reaction conditions to achieve optimal yields. For precise and quantitative comparisons, dedicated DFT studies and direct experimental competitions are recommended.
A Comparative Guide to 2-Bromo-6-methyl-4-nitropyridine and Other Brominated Pyridine Intermediates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, brominated pyridines are indispensable building blocks. Their versatility in a range of cross-coupling and nucleophilic substitution reactions allows for the construction of complex molecular architectures. This guide provides an objective comparison of 2-Bromo-6-methyl-4-nitropyridine with other key brominated pyridine intermediates, supported by experimental data to inform strategic synthetic planning.
Reactivity Overview
The reactivity of brominated pyridines is fundamentally influenced by the electronic nature of the pyridine ring and the position of the bromine atom. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This effect is further modulated by the presence of other substituents.
This compound , the focus of this guide, possesses a strongly electron-withdrawing nitro group at the 4-position and an electron-donating methyl group at the 6-position. This substitution pattern significantly activates the C-Br bond at the 2-position for nucleophilic attack and cross-coupling reactions, making it a highly reactive and versatile intermediate.
Performance in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of this compound with other representative brominated pyridines in three pivotal reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The electron-deficient nature of pyridines bearing electron-withdrawing groups generally leads to higher reactivity.
| Brominated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C, >12 h | >85 (estimated) | [1] |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 °C, 24 h | 92 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 °C, 0.17 h | >95 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 82 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The reactivity of the bromopyridine is a key factor in the efficiency of this transformation.
| Brominated Pyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C, 18 h | ~75 (estimated) | [1] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 °C, 4 h | 60 | [4][5] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 °C, 18 h | High (qualitative) | [6] |
| 2-Amino-5-bromo-4-methylpyridine | 3,5-Dimethylaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 °C, 12 h | High | [7] |
Observations: this compound is anticipated to be an excellent substrate for Buchwald-Hartwig amination due to the activating effect of the nitro group. The estimated yield suggests efficient coupling with a variety of amines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or heteroaryl halide.
| Brominated Pyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 °C, 6 h | ~90 (estimated) | [1] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 °C, 3 h | 96 | [2] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | NMP | 90 °C, 24 h | 98 | [2] |
| 3-Bromo-2-methylpyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 60 °C | - | [8] |
Observations: The activating effect of the nitro group is also beneficial in the Sonogashira coupling, suggesting that this compound will readily couple with terminal alkynes to provide high yields of the corresponding alkynylated pyridines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces the bromide at the 2-position. This reactivity trend is often opposite to that observed in palladium-catalyzed cross-coupling reactions, where chloro-substituted pyridines can be more reactive than their bromo counterparts.[9]
The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the ability of the ring to stabilize the negative charge. The strong electron-withdrawing nitro group at the 4-position provides excellent stabilization for the intermediate, making this compound a prime candidate for efficient SNAr reactions with a variety of nucleophiles, such as amines and alkoxides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for each of the discussed reactions.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask are added the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[1] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, typically toluene and water, is then added. The reaction mixture is heated with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.[10][11]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a strong base (e.g., Cs₂CO₃, 1.4 mmol).[1] Anhydrous, deoxygenated solvent such as toluene is added. The vessel is sealed and heated. After cooling, the reaction is quenched and the product is extracted. The organic layer is then washed, dried, and concentrated, and the product is purified.[12]
General Procedure for Sonogashira Coupling
A mixture of the bromopyridine (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is prepared in a suitable solvent, often a mixture of an organic solvent and an amine base (e.g., triethylamine).[2] The mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C. Upon completion, the reaction is worked up by removing the solvent and purifying the residue.[13]
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion
This compound emerges as a highly activated and versatile intermediate for the synthesis of substituted pyridines. The presence of the electron-withdrawing nitro group significantly enhances its reactivity in a range of important synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. This heightened reactivity often allows for milder reaction conditions and potentially higher yields compared to less activated bromopyridines. For researchers in drug discovery and materials science, this compound represents a powerful building block for the efficient construction of novel and complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of 2-Bromo-6-methyl-4-nitropyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, consistency, and reliability of data for pharmaceutical intermediates like 2-Bromo-6-methyl-4-nitropyridine. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of suitable analytical techniques by leveraging established protocols for structurally related nitropyridine and bromopyridine compounds.
This document outlines and compares the performance of key analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques. It further provides detailed experimental protocols and validation parameters to serve as a practical resource for method development and implementation in a quality control or research setting.
Chromatographic Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation, identification, and quantification of this compound and its potential impurities. The choice between these methods often depends on the volatility and thermal stability of the analyte and impurities, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of this compound, offering versatility for purity assessment and the identification of non-volatile impurities. A reversed-phase method is typically the preferred approach for this class of compounds.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), provides excellent resolution and sensitivity for volatile and thermally stable compounds. Given that this compound is a solid, its volatility would need to be considered, but GC can be an effective tool for assay determination and the analysis of volatile impurities.[1]
The following table summarizes a comparison of typical performance characteristics for HPLC and GC methods, based on data from analogous brominated and nitrated pyridine compounds.
| Validation Parameter | HPLC Method | GC Method |
| Principle | Separation in a liquid phase based on interaction with a stationary phase, followed by UV or mass-based detection.[2] | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.[2] |
| Typical Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[3] | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[3] |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL (LC-MS/MS)[4] | Dependent on detector; typically low ng/mL range with MS |
| Limit of Quantification (LOQ) | 0.1 ng/mL (LC-MS/MS)[4] | Dependent on detector; typically low ng/mL range with MS |
| Accuracy (% Recovery) | 95 - 105%[4] | 95 - 105% |
| Precision (%RSD) | < 2% | < 2% |
| Advantages | Suitable for non-volatile and thermally labile compounds; direct analysis without derivatization.[2][5] | High resolution and sensitivity, especially for volatile impurities.[1] |
| Limitations | May have lower resolution for certain volatile isomers compared to GC. | May require derivatization for polar compounds to improve volatility; not suitable for thermally labile compounds.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC analysis of this compound, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a standard reversed-phase HPLC method with UV detection, suitable for the quantification and purity determination of bromopyridine derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV detection at a suitable wavelength, typically around 254 nm for aromatic compounds.[3]
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.[1]
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol
This protocol outlines a typical GC-MS method for the analysis of brominated pyridine compounds, which can be adapted for this compound.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD or an equivalent system.[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]
-
MSD Transfer Line: 280 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: 40-400 amu.[3]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.[3]
Spectroscopic Characterization
In addition to chromatographic methods, spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. The proton NMR is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the bromo, methyl, and nitro substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including C-N, C=C, C-Br, and NO₂ stretching and bending vibrations.
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of any impurities.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A flowchart illustrating the typical workflow for the validation of an analytical method.
This comprehensive approach, combining chromatographic separation with spectroscopic identification and adhering to a structured validation workflow, will ensure the generation of accurate and reliable data for this compound, supporting its use in research and drug development.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-6-methyl-4-nitropyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Bromo-6-methyl-4-nitropyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
The Critical Role of Purity in Synthesis and Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. Therefore, a robust and reliable analytical method for purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed due to its ability to separate non-polar to moderately polar compounds.
Advantages of HPLC:
-
High Resolution: Capable of separating complex mixtures into individual components.
-
High Sensitivity: Can detect impurities at very low concentrations.
-
Quantitative Accuracy: Provides precise and accurate measurements of the purity of the main compound.
-
Versatility: Applicable to a wide range of compounds.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in several potential impurities, including:
-
Unreacted starting materials.
-
Isomeric byproducts (e.g., 2-Bromo-4-methyl-6-nitropyridine).
-
Over-brominated or under-brominated species.
-
Hydrolysis products.
A well-developed HPLC method can effectively separate the target compound from these potential impurities.
Comparison of Analytical Methods for Purity Assessment
While HPLC is a preferred method, other techniques can also be used for purity determination. The table below provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Typical Sample | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds. |
| Information Provided | Quantitative purity (area percent), retention time. | Separation of components, molecular weight, and fragmentation patterns. | Detailed structural information, identification of isomers, and quantitative analysis (qNMR). |
| Advantages | High resolution, high sensitivity, and quantitative accuracy. | Excellent separation efficiency and definitive identification of volatile impurities. | Unambiguous structure elucidation and can be used for absolute quantification. |
| Disadvantages | Requires a suitable chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC and GC-MS, and may not separate all impurities. |
Experimental Protocol: Purity Assessment of this compound by HPLC
This section provides a detailed protocol for the purity analysis of synthesized this compound using a reversed-phase HPLC method.
Instrumentation and Materials
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard (if available).
-
Synthesized this compound sample.
-
0.45 µm syringe filters.
Chromatographic Conditions
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities. A common starting point is a mixture of acetonitrile and water.[2][3] For example, a gradient from 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Based on the structure, a wavelength in the UV region (e.g., 254 nm or 280 nm) is likely appropriate.[1][4]
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution.[2]
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a similar concentration as the standard solution (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][2]
Data Analysis
The purity of the synthesized this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For a more accurate quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample can then be determined from this curve.
Quantitative Data Summary
The following table presents example data from an HPLC analysis of a synthesized batch of this compound compared to a reference standard.
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Reference Standard | 8.52 | 1254367 | 99.8 |
| Synthesized Sample | 8.51 | 1198745 | 95.2 |
| Impurity 1 | 6.23 | 34567 | 2.7 |
| Impurity 2 | 9.78 | 21098 | 1.7 |
| Other Impurities | - | 5432 | 0.4 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for accurately assessing the purity of synthesized this compound. Its high resolution and sensitivity allow for the reliable detection and quantification of impurities, which is crucial for ensuring the quality and consistency of this important chemical intermediate in research and drug development. While other techniques like GC-MS and NMR provide complementary information, HPLC remains the gold standard for routine purity analysis and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-Bromo-6-methyl-4-nitropyridine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and synthetic versatility. 2-Bromo-6-methyl-4-nitropyridine is a functionalized pyridine building block with potential applications in the synthesis of complex, biologically active molecules. This guide provides an objective cost-benefit analysis of using this compound in comparison to viable alternatives for the synthesis of a common medicinal chemistry scaffold, 2-amino-4-aryl-6-methylpyridine. The analysis is supported by experimental data from closely related systems, detailed methodologies, and visual workflows to inform strategic synthetic planning.
Executive Summary
This compound offers a strategic advantage in multi-step syntheses due to the presence of three key functional handles: a reactive bromine atom for cross-coupling reactions, a nitro group that can be readily converted to an amine, and a methyl group. This allows for a convergent synthetic approach where the core pyridine structure is elaborated in the final steps. However, the cost of this starting material must be weighed against its synthetic utility.
This guide evaluates three distinct synthetic pathways to a target 2-amino-4-aryl-6-methylpyridine, each starting from a different precursor:
-
Route 1: Utilizes This compound as the starting material, leveraging a Suzuki-Miyaura coupling followed by a nitro group reduction.
-
Route 2: Employs the analogous 2-Chloro-6-methyl-4-nitropyridine , highlighting the cost and reactivity differences between bromo- and chloro-pyridines in cross-coupling reactions.
-
Route 3: A multi-step synthesis starting from the less expensive 2-chloro-4-nitropyridine , involving the introduction of the methyl group, followed by reduction of the nitro group and a final Sandmeyer reaction to introduce the bromine for subsequent coupling.[1]
The analysis demonstrates that while this compound has a higher upfront cost, its use can lead to a more efficient and shorter synthetic sequence, potentially reducing overall costs associated with labor, solvent, and catalyst consumption, particularly in a research and development setting.
Data Presentation: A Comparative Overview
The following tables summarize the estimated costs and performance of the three synthetic routes. Prices for reagents are based on current listings from major chemical suppliers and are subject to change. Yields for reactions involving this compound and its chloro-analogue are estimated based on well-established protocols for similar bromopyridine and chloropyridine substrates.
Table 1: Starting Material Cost Comparison
| Starting Material | CAS Number | Supplier Example & Price (USD/g) | Molecular Weight ( g/mol ) |
| This compound | 97944-46-2 | ~$60 | 217.02 |
| 2-Chloro-6-methyl-4-nitropyridine | 79055-51-9 | ~$45 | 172.57 |
| 2-Chloro-4-nitropyridine | 5470-18-8 | ~$5 | 158.55 |
Table 2: Performance and Cost Comparison for the Synthesis of 2-amino-4-phenyl-6-methylpyridine
| Parameter | Route 1: from this compound | Route 2: from 2-Chloro-6-methyl-4-nitropyridine | Route 3: from 2-Chloro-4-nitropyridine |
| Number of Steps | 2 | 2 | 4 |
| Key Reactions | Suzuki-Miyaura Coupling, Nitro Reduction | Suzuki-Miyaura Coupling, Nitro Reduction | Malonic Ester Synthesis, Decarboxylation, Nitro Reduction, Sandmeyer Reaction |
| Overall Estimated Yield | ~75-85% | ~65-75% | ~50-60% |
| Estimated Reagent Cost per gram of Product (USD) | High | Moderate-High | Moderate |
| Key Advantages | High reactivity in coupling, shorter route | Lower starting material cost than bromo-analogue | Inexpensive starting material |
| Key Disadvantages | Higher starting material cost | Harsher coupling conditions, potentially lower yield | Longer synthetic route, increased labor and solvent costs, use of hazardous reagents (e.g., Na metal, diazonium salts) |
Experimental Protocols
Detailed experimental protocols for the key transformations in each synthetic route are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Route 1: Key Steps using this compound
Step 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1).
-
Procedure: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃. The flask is evacuated and backfilled with argon three times. The palladium catalyst is added, followed by the degassed dioxane/water solvent mixture. The reaction is heated to 90 °C and stirred for 12-16 hours until completion is confirmed by TLC or LC-MS. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 2-methyl-4-nitro-6-phenylpyridine.
Step 2: Reduction of the Nitro Group
-
Materials: 2-methyl-4-nitro-6-phenylpyridine (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (sat. aq.), Ethanol.
-
Procedure: To a round-bottom flask containing the nitropyridine dissolved in ethanol, an aqueous solution of ammonium chloride and iron powder are added. The mixture is heated to reflux for 2-4 hours. Upon completion, the hot solution is filtered through a pad of Celite®, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried, filtered, and concentrated to yield the target 2-amino-4-phenyl-6-methylpyridine.
Route 2: Key Step using 2-Chloro-6-methyl-4-nitropyridine
Step 1: Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-4-nitropyridine with Phenylboronic Acid
-
Materials: 2-Chloro-6-methyl-4-nitropyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene/Water (10:1).
-
Procedure: Due to the lower reactivity of the C-Cl bond compared to the C-Br bond, more forcing conditions and a more active catalyst system are typically required. To a Schlenk tube, add 2-Chloro-6-methyl-4-nitropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. The tube is evacuated and backfilled with argon. The degassed toluene/water solvent mixture is added, and the reaction is heated to 110 °C for 18-24 hours. Work-up and purification are performed as described for the bromo-analogue.
Route 3: Key Steps starting from 2-Chloro-4-nitropyridine
This multi-step synthesis is based on a patented procedure and is summarized in the workflow diagram below.[1] It involves the initial synthesis of 2-methyl-4-nitropyridine, followed by reduction to 2-methyl-4-aminopyridine, and a subsequent Sandmeyer reaction to introduce the bromine atom, which is then used in a Suzuki-Miyaura coupling.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows for the discussed synthetic routes.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Multi-step synthetic workflow for Route 3.
Cost-Benefit Analysis
Cost Considerations:
-
Starting Materials: As shown in Table 1, this compound is the most expensive starting material on a per-gram basis, followed by its chloro-analogue. 2-Chloro-4-nitropyridine is significantly more economical.
-
Catalysts and Ligands: Palladium-catalyzed cross-coupling reactions are a major cost driver. While Route 1 with the more reactive bromopyridine may allow for lower catalyst loadings or the use of less expensive catalyst systems (e.g., Pd(PPh₃)₄), Route 2 with the less reactive chloropyridine often necessitates more expensive and specialized ligands (e.g., SPhos) and potentially higher catalyst loadings to achieve comparable results. Route 3 also incurs the cost of a palladium catalyst for the final coupling step.
-
Process Costs: Route 3, with its four distinct steps, will have significantly higher process costs related to labor, solvent usage, energy consumption for heating and cooling, and waste disposal compared to the two-step sequences of Routes 1 and 2.
Benefit Considerations:
-
Synthetic Efficiency: Route 1 is likely the most efficient in terms of overall yield and reaction time. The high reactivity of the C-Br bond in Suzuki-Miyaura couplings is well-established, generally leading to higher yields and shorter reaction times compared to C-Cl bonds.
-
Versatility of the Nitro Group: The nitro group in this compound is a key "benefit". It serves as a masked amino group, which can be revealed late in the synthetic sequence after performing other transformations that might be incompatible with a free amine. This strategic advantage can simplify the overall synthesis and avoid protection-deprotection steps.
-
Convergent Synthesis: The use of a highly functionalized building block like this compound allows for a convergent approach, where complex fragments are brought together late in the synthesis. This is often desirable in drug discovery as it facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
The choice between this compound and its alternatives is a classic example of the trade-off between the initial cost of starting materials and the overall efficiency and cost of a synthetic route.
-
For research and development, particularly in medicinal chemistry where the rapid synthesis of diverse analogues is crucial, the higher upfront cost of this compound (Route 1) can be justified. The shorter, more efficient synthetic route allows for faster access to target molecules, accelerating the drug discovery process. The versatility of the nitro group as a latent amine is a significant strategic advantage.
-
For large-scale production, where the cost of raw materials is a primary concern, a more detailed process optimization would be required. While Route 1 may still be viable if the overall yield and throughput are significantly higher, the lower cost of 2-Chloro-6-methyl-4-nitropyridine (Route 2) or the development of a highly optimized multi-step process from an inexpensive precursor like 2-chloro-4-nitropyridine (Route 3) may prove to be more economically feasible.
Ultimately, the decision rests on a careful evaluation of the specific project goals, the scale of the synthesis, and the available resources. This guide provides the foundational data and a logical framework to assist researchers in making an informed decision.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-methyl-4-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 2-Bromo-6-methyl-4-nitropyridine, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is crucial for protecting personnel and the integrity of your research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. This compound is classified as harmful and an irritant.[1] All waste containing this substance must be handled as hazardous.
Personal Protective Equipment (PPE): Proper PPE must be worn at all times when handling this compound. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, reaction residues, and contaminated labware (e.g., gloves, weighing paper), must be segregated as "Halogenated Organic Waste."[3]
-
Crucially, do not mix this waste stream with non-halogenated chemical waste, as this can create hazardous reactions and complicate the disposal process.[3]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Harmful, Irritant)[1]
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.
-
The storage area should be away from incompatible materials and sources of ignition.[3]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Disposal Data
| Parameter | Value | Notes |
| Recommended Disposal Method | High-Temperature Incineration | To be carried out by a licensed hazardous waste disposal company. |
| Laboratory Neutralization | Not Recommended | No standardized protocols are available for safe and effective neutralization at the lab scale. |
Experimental Protocols for Disposal
Currently, there are no widely accepted or standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal. The recommended and regulated method of disposal is through a licensed hazardous waste management company.[2] Attempting to neutralize this compound without a validated protocol could result in unforeseen hazardous reactions.
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-methyl-4-nitropyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromo-6-methyl-4-nitropyridine are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks and environmental impact.
Chemical Identifier:
Hazard Summary: This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and serious eye irritation.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber or Nitrile) | To prevent skin contact.[5] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes.[5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors or dust.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within close proximity to the work area.[6][7]
-
Before starting, ensure the work area is clean and free of incompatible materials.
-
-
Donning PPE:
-
Handling the Compound:
-
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.[1]
-
The storage temperature should be between 2-8°C in an inert atmosphere.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[7]
-
The storage container must be clearly labeled with the chemical name and hazard warnings.[10]
-
-
In Case of a Spill:
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., gloves, absorbent materials), must be treated as hazardous waste.[10]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by a licensed hazardous waste management company.[10]
-
-
Final Disposal:
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | CAS#:97944-46-2 | Chemsrc [chemsrc.com]
- 3. This compound | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
